Technical Documentation Center

4-(2-Azepan-1-yl-ethyl)-phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Azepan-1-yl-ethyl)-phenylamine
  • CAS: 863377-36-0

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(2-Azepan-1-yl-ethyl)-phenylamine

The following is an in-depth technical guide on 4-(2-Azepan-1-yl-ethyl)-phenylamine , structured for researchers and drug development professionals. CAS Number: 863377-36-0 Role: Privileged Pharmacophore & Synthetic Inte...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-(2-Azepan-1-yl-ethyl)-phenylamine , structured for researchers and drug development professionals.

CAS Number: 863377-36-0 Role: Privileged Pharmacophore & Synthetic Intermediate Version: 2.0 (Scientific Reference)

Executive Summary

4-(2-Azepan-1-yl-ethyl)-phenylamine (also known as p-(2-hexamethyleneiminoethyl)aniline) is a bifunctional heterocyclic building block characterized by a lipophilic azepane ring connected via an ethylene linker to a primary aniline.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of Selective Estrogen Receptor Modulators (SERMs) , Sigma-1 receptor ligands , and CNS-active agents .

The compound serves as a critical nucleophilic anchor, allowing for the rapid generation of diverse libraries via acylation, sulfonylation, or urea formation at the aniline nitrogen. Its amphiphilic nature and specific pKa profile make it a valuable probe for modulating solubility and blood-brain barrier (BBB) permeability in drug candidates.

Chemical Identity & Physicochemical Profile[2][3][4][5]

PropertySpecification
CAS Number (Free Base) 863377-36-0
CAS Number (HCl Salt) 1185299-89-1 (Mono-HCl) / 863249-80-3 (Di-HCl)
IUPAC Name 4-[2-(azepan-1-yl)ethyl]aniline
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (Free Base)
pKa (Calculated) ~10.2 (Azepane N), ~4.0 (Aniline N)
LogP (Predicted) 2.8 – 3.2

Synthetic Methodology

The industrial and laboratory-scale preparation of 4-(2-Azepan-1-yl-ethyl)-phenylamine relies on a robust two-step sequence: Nucleophilic Substitution followed by Chemo-selective Reduction . This route minimizes side reactions associated with direct alkylation of poly-functionalized amines.

Reaction Scheme

The synthesis begins with the alkylation of azepane using a 4-nitrophenethyl electrophile, followed by the reduction of the nitro group to the primary amine.

SynthesisPath SM1 4-Nitrophenethyl Bromide (CAS 5339-26-4) INT Intermediate: 1-(4-Nitrophenethyl)azepane SM1->INT Step 1: SN2 Alkylation K2CO3, MeCN, Reflux, 12h SM2 Azepane (Hexamethyleneimine) SM2->INT PROD Target: 4-(2-Azepan-1-yl-ethyl)-phenylamine INT->PROD Step 2: Nitro Reduction H2 (50 psi), Pd/C (10%) MeOH, RT, 4h

Figure 1: Two-step synthetic pathway via nitro-precursor reduction.

Detailed Protocol
Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)azepane
  • Rationale: Use of a weak inorganic base (

    
    ) prevents quaternary ammonium salt formation and scavenges HBr. Acetonitrile is chosen for its polarity to stabilize the transition state of the 
    
    
    
    reaction.
  • Procedure:

    • Charge a reaction vessel with 4-Nitrophenethyl bromide (1.0 equiv) and anhydrous Acetonitrile (10 vol).

    • Add Potassium Carbonate (2.5 equiv) and stir at room temperature for 15 min.

    • Add Azepane (1.2 equiv) dropwise.

    • Heat to reflux (

      
      ) for 12–16 hours. Monitor by TLC/LC-MS for disappearance of bromide.
      
    • Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[2] Dry over

      
      .[2][3]
      
    • Purification: Recrystallization from hexanes/EtOAc or use crude if purity >95%.

Step 2: Reduction to 4-(2-Azepan-1-yl-ethyl)-phenylamine
  • Rationale: Catalytic hydrogenation is preferred over chemical reductants (Fe/HCl, SnCl2) to simplify purification and avoid metal waste. The reaction is highly selective for the nitro group.

  • Procedure:

    • Dissolve the nitro-intermediate (from Step 1) in Methanol (anhydrous).

    • Add 10% Pd/C (5-10 wt% loading) under an inert nitrogen atmosphere.

    • Hydrogenate at 40–50 psi

      
       pressure at room temperature for 4–6 hours.
      
    • Workup: Filter catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

    • Isolation: The product is often isolated as the dihydrochloride salt by treating the ethereal solution with HCl/Ether to ensure stability against oxidation.

Analytical Characterization & Impurity Control

Reliable identification requires distinguishing the target from potential byproducts (e.g., bis-alkylated azepane or partially reduced hydroxylamines).

NMR Interpretation (Free Base in )
  • Aromatic Region: Two doublets (AA'BB' system) at

    
     7.05 (d, 2H) and 
    
    
    
    6.65 (d, 2H), characteristic of a para-substituted aniline.
  • Linker Region:

    • 
       2.65–2.75 (m, 2H, 
      
      
      
      )
    • 
       2.55–2.65 (m, 2H, 
      
      
      
      )
  • Azepane Ring:

    • 
       2.60–2.70 (m, 4H, 
      
      
      
      -protons adjacent to N)
    • 
       1.60–1.70 (m, 8H, remaining ring protons)
      
  • Amine: Broad singlet at

    
     3.50 (2H, 
    
    
    
    ), exchangeable with
    
    
    .
HPLC Method Parameters

For purity assessment, a reverse-phase method with basic pH modification is recommended to ensure good peak shape for the basic azepane moiety.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 240 nm (aniline absorption max).

Biological Context & Applications[4][7][8][9][10]

This compound is not a drug itself but a pharmacophore enabler . Its specific structural features dictate its utility:

  • SERM Development: The p-(aminoalkoxy/alkyl)phenyl motif is critical in drugs like Bazedoxifene and Raloxifene . The azepane ring provides specific hydrophobic interactions within the Estrogen Receptor (ER) ligand-binding domain, often improving antagonist potency compared to diethylamine analogs.

  • Sigma Receptor Ligands: The combination of a basic amine (azepane) and a phenyl group separated by an ethyl linker fits the pharmacophore model for Sigma-1 receptors , which are targets for neuroprotective and antipsychotic therapies.

  • Library Synthesis: The primary aniline serves as a "universal handle."

    • Reaction with Isocyanates

      
       Ureas (Soluble Epoxide Hydrolase inhibitors).
      
    • Reaction with Sulfonyl Chlorides

      
       Sulfonamides (Ion channel blockers).
      

Applications CORE 4-(2-Azepan-1-yl-ethyl)-phenylamine (Scaffold) SERM SERM Analogues (Estrogen Receptor Modulation) CORE->SERM Bioisosteric Replacement SIGMA Sigma-1 Ligands (Neuroprotection) CORE->SIGMA Pharmacophore Matching KINASE Kinase Inhibitors (ATP Hinge Binding) CORE->KINASE Scaffold Hopping

Figure 2: Potential therapeutic applications of the scaffold.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation (browning) upon air exposure. Convert to HCl salt for long-term storage.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of amine vapors.

References

  • PubChem. 4-(2-Azepan-1-yl-ethyl)-phenylamine (CID 3154444). National Library of Medicine. Available at: [Link]

  • Miller, C. P., et al. (2001). Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogen Receptor Ligands (Bazedoxifene). Journal of Medicinal Chemistry. (Contextual reference for azepane-containing SERMs).
  • Sigma-Aldrich.Material Safety Data Sheet (MSDS) - Aniline Derivatives. (General safety protocols for phenylamine class compounds).

Sources

Exploratory

Purity Analysis of 4-(2-Azepan-1-yl-ethyl)-phenylamine: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the purity analysis of 4-(2-Azepan-1-yl-ethyl)-phenylamine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 4-(2-Azepan-1-yl-ethyl)-phenylamine, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on drug safety and efficacy, this document details a multi-faceted analytical approach for the identification and quantification of process-related impurities. We delve into the rationale behind a strategic combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide not only step-by-step protocols but also the underlying scientific principles and field-proven insights to empower researchers, scientists, and drug development professionals in establishing robust quality control measures.

Introduction: The Imperative of Purity

4-(2-Azepan-1-yl-ethyl)-phenylamine is a substituted phenylethylamine derivative with significant potential as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a profound impact on the quality, safety, and efficacy of the final drug product.[1][2] Regulatory bodies worldwide mandate stringent control over impurity profiles, necessitating the development and validation of highly sensitive and specific analytical methods.

This guide will navigate the complexities of purity analysis for this specific molecule, beginning with an understanding of its synthetic pathway to anticipate potential impurities. Subsequently, a suite of orthogonal analytical techniques will be presented, each offering unique advantages in the comprehensive characterization of the compound's purity.

Understanding the Synthetic Landscape: A Predictive Approach to Impurity Profiling

A robust purity analysis begins with a thorough understanding of the synthetic route, as the majority of impurities are process-related. A plausible and common synthetic pathway to 4-(2-Azepan-1-yl-ethyl)-phenylamine is a multi-step process that informs our analytical strategy.

A likely synthesis initiates with the nitration of a phenethylamine precursor, followed by N-alkylation and a final reduction of the nitro group.[3] This pathway, while effective, can introduce a predictable array of impurities.

Potential Process-Related Impurities:

  • Starting Materials:

    • Phenylethylamine (unreacted)

    • Azepane (unreacted)

  • Intermediates:

    • 4-Nitrophenethylamine

  • By-products from Nitration:

    • 2-Nitrophenethylamine and other positional isomers

  • By-products from Alkylation:

    • Products of multiple alkylations of the azepane nitrogen.

  • By-products from Reduction:

    • Incomplete reduction products (e.g., nitroso or hydroxylamine derivatives).

The following diagram illustrates the proposed synthetic pathway and the potential points of impurity introduction.

Synthetic_Pathway cluster_synthesis Plausible Synthetic Route cluster_impurities Potential Impurity Injection Points Phenylethylamine Phenylethylamine Nitration Nitration Phenylethylamine->Nitration HNO3/H2SO4 4_Nitrophenethylamine 4_Nitrophenethylamine Nitration->4_Nitrophenethylamine Unreacted_PEA Unreacted Phenylethylamine Nitration->Unreacted_PEA Nitration_Isomers Positional Isomers (e.g., 2-Nitro) Nitration->Nitration_Isomers Alkylation Alkylation 4_Nitrophenethylamine->Alkylation Azepane precursor N_Alkylated_Intermediate N-(2-(4-Nitrophenyl)ethyl)azepane Alkylation->N_Alkylated_Intermediate Unreacted_Azepane Unreacted Azepane Alkylation->Unreacted_Azepane Over_Alkylation Over-alkylation By-products Alkylation->Over_Alkylation Reduction Reduction N_Alkylated_Intermediate->Reduction e.g., H2/Pd-C Target_Molecule 4-(2-Azepan-1-yl-ethyl)-phenylamine Reduction->Target_Molecule Incomplete_Reduction Incomplete Reduction By-products Reduction->Incomplete_Reduction

Caption: Plausible synthetic pathway and potential impurity formation points.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A single analytical technique is rarely sufficient to provide a complete impurity profile. Therefore, a combination of orthogonal methods—techniques that measure the same property using different principles—is essential for a robust and reliable purity assessment.

Analytical_Workflow Sample 4-(2-Azepan-1-yl-ethyl)-phenylamine (Bulk Drug Substance) HPLC HPLC-UV/DAD (Primary Purity Assay, Non-Volatile Impurities) Sample->HPLC GC_MS GC-MS (Volatile Impurities, Residual Solvents) Sample->GC_MS NMR NMR Spectroscopy (Structural Confirmation, Isomeric Impurities) Sample->NMR Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC_MS->Purity_Report NMR->Purity_Report

Caption: Orthogonal analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC with UV detection is the primary technique for the quantification of the main component and the detection of non-volatile, UV-active impurities. The method's high sensitivity and resolving power make it ideal for separating structurally similar compounds.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability for the separation of moderately polar aromatic compounds. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the effective separation of compounds with a range of polarities. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of basic analytes like amines. Detection at a wavelength where the analyte and its potential aromatic impurities exhibit significant absorbance ensures high sensitivity.

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(2-Azepan-1-yl-ethyl)-phenylamine sample.

  • Dissolve in and dilute to 10 mL with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of residual solvents and volatile process-related impurities that may not be detected by HPLC.

Causality in Experimental Choices

The use of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is standard for the analysis of a broad range of volatile organic compounds. A temperature-programmed elution is necessary to separate compounds with different boiling points. Mass spectrometric detection provides definitive identification of the separated components by comparing their mass spectra with reference libraries. Given that amines can exhibit poor peak shape in GC, derivatization may sometimes be employed, although direct analysis is often sufficient for impurity profiling.

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and MS Conditions:

ParameterRecommended Conditions
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu

Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Vortex to ensure complete dissolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the target molecule and the identification of impurities, particularly isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The Power of Structural Insight

While chromatographic techniques are excellent for separation and quantification, NMR provides definitive structural information. For instance, positional isomers of nitrophenethylamine, which may be difficult to resolve chromatographically, will exhibit distinct ¹H and ¹³C NMR spectra. Furthermore, NMR can be used to confirm the structure of unknown impurities after they have been isolated.

Predicted ¹H and ¹³C NMR Data

The following table provides predicted chemical shifts for the main protons and carbons of 4-(2-Azepan-1-yl-ethyl)-phenylamine. These values are estimates and will vary depending on the solvent and other experimental conditions.

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aromatic Protons (AA'BB' system)6.6-7.1Aromatic C (quaternary, C-NH₂)~145
-CH₂- (ethyl, adjacent to phenyl)~2.7Aromatic CH115-130
-CH₂- (ethyl, adjacent to azepane)~2.6-CH₂- (ethyl, adjacent to phenyl)~35
-CH₂- (azepane, adjacent to N)~2.5-CH₂- (ethyl, adjacent to azepane)~58
-CH₂- (azepane, other)1.5-1.7-CH₂- (azepane, adjacent to N)~55
-NH₂ (amine)~3.5 (broad)-CH₂- (azepane, other)26-28
Detailed Experimental Protocol: NMR

Instrumentation:

  • NMR spectrometer operating at a minimum of 400 MHz for ¹H.

Experimental Parameters:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): For complex spectra or for definitive assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

Data Synthesis and Reporting: A Holistic View of Purity

The final step in the purity analysis is the integration of data from all three techniques to generate a comprehensive purity report. This report should include:

  • The purity of the main component as determined by HPLC (area percent).

  • A table of all identified impurities with their respective levels.

  • The identity of any residual solvents and their concentrations as determined by GC-MS.

  • Confirmation of the structure of the main component by NMR.

  • Spectra and chromatograms as supporting data.

Conclusion: Ensuring Quality Through Rigorous Analysis

The purity of 4-(2-Azepan-1-yl-ethyl)-phenylamine is a critical quality attribute that directly impacts its suitability for use in pharmaceutical manufacturing. The multi-faceted analytical approach detailed in this guide, combining the strengths of HPLC, GC-MS, and NMR, provides a robust and reliable framework for comprehensive purity assessment. By understanding the synthetic process and applying these orthogonal analytical techniques, researchers and drug development professionals can confidently ensure the quality and safety of this important chemical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Taylor & Francis Online. (2011). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Retrieved from [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Foundational

Solubility Profile & Process Chemistry: 4-(2-Azepan-1-yl-ethyl)-phenylamine

This technical guide details the solubility profile, physicochemical properties, and process chemistry applications of 4-(2-Azepan-1-yl-ethyl)-phenylamine .[1][2] [1][2] Executive Summary 4-(2-Azepan-1-yl-ethyl)-phenylam...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and process chemistry applications of 4-(2-Azepan-1-yl-ethyl)-phenylamine .[1][2]

[1][2]

Executive Summary

4-(2-Azepan-1-yl-ethyl)-phenylamine is a critical pharmacophore often encountered in the synthesis of Selective Estrogen Receptor Modulators (SERMs), such as Bazedoxifene analogs.[1][2] Its structure features a lipophilic azepane (hexamethyleneimine) ring linked via an ethyl chain to a phenylamine (aniline) core.[1][2]

For process chemists and formulation scientists, this molecule presents a classic "Dual-Base System" :

  • High pKa (~10.5): The tertiary nitrogen on the azepane ring.[1][2]

  • Low pKa (~4.0): The primary aromatic amine on the aniline ring.[1][2]

Understanding this duality is the key to manipulating its solubility for purification (acid-base extraction) and formulation.[1][2] This guide provides a self-validating solubility framework based on these physicochemical realities.

Physicochemical Profile

Before attempting dissolution, researchers must understand the forces governing the molecule's behavior.[1][2]

PropertyEstimated ValueProcess Implication
Molecular Formula C₁₄H₂₂N₂Basis for stoichiometry.[1][2]
Molecular Weight ~218.34 g/mol Calculation of molarity.[1][2]
LogP (Octanol/Water) 2.8 – 3.2 (Predicted)Lipophilic. Prefers organic solvents in neutral state.[1][2]
pKa (Azepane N) ~10.2 – 10.8Protonates readily; soluble in dilute aqueous acid.[1][2]
pKa (Aniline N) ~3.8 – 4.2Remains neutral until pH < 3.[1][2]
Physical State Viscous Oil or Low-Melting SolidHard to crystallize as free base; often isolated as HCl or fumarate salt.[1][2]

Critical Insight: The free base is prone to oxidative degradation (browning) due to the electron-rich aniline moiety.[1][2] All solubility testing should be performed with degassed solvents or under an inert atmosphere (N₂/Ar).[1][2]

Solubility Data by Solvent Class[1][2]

The following data categorizes solubility based on solvent polarity and proton-donating capability. Values are derived from structural analogs (e.g., Bazedoxifene intermediates) and standard process chemistry principles.[1][2]

Category A: Polar Protic (High Solubility)

Best for: Reaction solvents, stock solutions.

SolventSolubility RatingComments
Methanol Freely Soluble (>100 mg/mL)Excellent solvent.[1][2] Risk of N-methylation if heated with methylating agents.[1][2]
Ethanol Freely Soluble (>100 mg/mL)Preferred green solvent for crystallization (often with anti-solvent).[1][2]
Isopropanol (IPA) Soluble (>50 mg/mL)Good for recrystallization; solubility drops sharply with temperature.[1][2]
Water (pH 7) Insoluble (<0.1 mg/mL)The lipophilic azepane/phenyl rings dominate at neutral pH.[1][2]
Water (pH < 5) Freely Soluble (>50 mg/mL)The Switch: Protonation of the azepane nitrogen renders the molecule hydrophilic.
Category B: Polar Aprotic (High Solubility)

Best for: Nucleophilic substitution reactions, high-concentration stocks.

SolventSolubility RatingComments
DMSO Freely Soluble (>200 mg/mL)Universal solvent for bio-assays.[1][2] Difficult to remove (high boiling point).
DMF / NMP Freely Soluble (>150 mg/mL)Standard reaction media.[1][2]
Acetonitrile Soluble (>50 mg/mL)Good for HPLC analysis; moderate solubility for process scale.[1][2]
Category C: Non-Polar / Chlorinated (Extraction Media)

Best for: Liquid-Liquid Extraction (LLE).[1][2]

SolventSolubility RatingComments
Dichloromethane (DCM) Freely Soluble (>200 mg/mL)Top Choice for extracting the free base from aqueous alkali.[1][2]
Ethyl Acetate Soluble (>30 mg/mL)Greener alternative to DCM, though solubility is lower.[1][2]
Toluene Moderate (~10-30 mg/mL)Useful for hot recrystallization; poor solubility at RT helps reject impurities.[1][2]
Heptane / Hexane Insoluble / Sparingly Soluble Anti-Solvent: Use to precipitate the compound from DCM or Ethyl Acetate.[1][2]

Experimental Protocol: Saturation Shake-Flask Method

To validate exact solubility for your specific batch (which may vary by purity/polymorph), use this self-validating protocol.

Reagents: Degassed Solvent, 0.45 µm PTFE Syringe Filter, HPLC Standard.

  • Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1 mL of target solvent.

  • Equilibration: Cap tightly (under N₂). Agitate at 25°C for 24 hours.

    • Check: If all solid dissolves, add more until a visible precipitate persists.[1][2]

  • Filtration: Allow to settle for 1 hour. Draw supernatant and filter through a 0.45 µm PTFE filter (prevents undissolved particles from skewing results).

  • Quantification: Dilute the filtrate 100x with Methanol. Inject into HPLC.

    • Calculation: Compare peak area to a known standard curve.[1][2]

    • Equation:

      
      [2]
      

Process Application: The Acid-Base Purification Cycle[1][2]

The most powerful application of this solubility data is the Acid-Base "Switch" Purification .[1][2] This method leverages the pKa difference to remove non-basic impurities (like neutral starting materials) and highly acidic byproducts.[1][2]

The Workflow Logic
  • Dissolution (Acid Phase): At pH 2-4, the Azepane is protonated (

    
    ).[1][2] The molecule becomes water-soluble.[1][2] Neutral organic impurities remain in the organic layer.[1][2]
    
  • Wash: The aqueous acidic layer is washed with organic solvent (e.g., Ethyl Acetate) to strip lipophilic impurities.[1][2]

  • Switch (Basification): The aqueous layer is treated with NaOH to pH > 12.[1][2] The Azepane deprotonates (

    
    ).[1][2] The molecule becomes lipophilic (oily).[1][2]
    
  • Extraction: The free base is extracted into DCM or Toluene.[1][2]

Visualization of the Workflow

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Acidify Add 1M HCl (pH < 4) Target Protonates (Water Soluble) Start->Acidify Wash Wash with Ethyl Acetate Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target Salt) PhaseSep1->AqLayer1 Keep Basify Add NaOH (pH > 12) Target Deprotonates (Lipophilic) AqLayer1->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Waste Salts) PhaseSep2->AqLayer2 Discard FinalProd Organic Layer -> Evaporate Pure Free Base PhaseSep2->FinalProd Keep

Caption: Acid-Base purification logic utilizing the pH-dependent solubility switch of the azepane moiety.

References

  • Miller, C. P., et al. (2001).[1][2] "Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogens." Journal of Medicinal Chemistry, 44(11), 1654–1657.[1][2] Link[2]

    • Context: Establishes the synthesis and solubility behavior of azepane-containing SERM intermedi
  • Miller, C. P., & Collini, M. D. (1999).[1][2][3] "2-Phenyl-1-[4-(2-aminoethoxy)-benzyl]-indoles as Estrogenic Agents." U.S. Patent 5,998,402.[1][2] Link

    • Context: Details the extraction and isolation protocols for azepane-ethyl-phenylamine deriv
  • PubChem Compound Summary. (n.d.). "4-[2-(Dimethylamino)ethyl]aniline."[1][2] National Center for Biotechnology Information.[1][2] Link[2]

    • Context: Provides physicochemical property data (LogP, pKa) for the closest structural analog used for solubility prediction.

Sources

Exploratory

An In-depth Technical Guide to the Stability and Degradation Profile of 4-(2-Azepan-1-yl-ethyl)-phenylamine

Abstract This technical guide provides a comprehensive analysis of the stability and potential degradation profile of 4-(2-Azepan-1-yl-ethyl)-phenylamine, a molecule of interest in pharmaceutical development. In the abse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and potential degradation profile of 4-(2-Azepan-1-yl-ethyl)-phenylamine, a molecule of interest in pharmaceutical development. In the absence of direct stability studies for this specific molecule, this paper establishes a predictive degradation profile based on the known reactivity of its core functional moieties: a primary aromatic amine (phenylamine) and a saturated tertiary amine within an azepane ring. By adhering to the principles of forced degradation as outlined by the International Council for Harmonisation (ICH) guidelines, we explore the molecule's predicted behavior under hydrolytic, oxidative, photolytic, and thermal stress conditions. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for designing robust stability-indicating analytical methods and formulating stable dosage forms.

Introduction and Molecular Profile

4-(2-Azepan-1-yl-ethyl)-phenylamine is a bifunctional organic molecule featuring a primary aromatic amine attached to a phenyl ring, which is, in turn, substituted with an ethyl-azepane group. The inherent basicity of the two amine functionalities and the susceptibility of the aromatic ring to oxidation are key determinants of its chemical stability. Understanding the degradation pathways is crucial for ensuring the safety, efficacy, and quality of any potential drug product containing this active pharmaceutical ingredient (API).[1] Forced degradation studies are an essential component of drug development, providing critical insights into the intrinsic stability of a molecule and facilitating the development of stability-indicating analytical methods.[2]

Molecular Structure:

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC14H22N2PubChem
Molecular Weight218.34 g/mol PubChem
pKa (aromatic amine)~4-5General Aromatic Amine Chemistry
pKa (tertiary amine)~10-11General Tertiary Amine Chemistry
SolubilityLikely soluble in organic solvents and acidic aqueous solutionsChemical Structure Analysis

Forced Degradation Studies: A Predictive Analysis

Forced degradation, or stress testing, is performed to intentionally degrade a sample to identify likely degradation products and validate the stability-indicating power of analytical methods.[1][3] The conditions outlined below are based on ICH guidelines.[1]

Hydrolytic Degradation

Hydrolysis involves the reaction of the drug substance with water. Studies are typically conducted across a range of pH values (acidic, neutral, and basic).

  • Acidic Conditions (e.g., 0.1 N HCl, heat): The primary aromatic amine is expected to be protonated and thus relatively stable against hydrolysis. The tertiary amine in the azepane ring will also be protonated. Under harsh acidic conditions and elevated temperatures, cleavage of the ethyl linker is a possibility, though less likely than other degradation pathways.

  • Neutral Conditions (e.g., water, heat): In neutral pH, the molecule is expected to be largely stable against hydrolysis.

  • Basic Conditions (e.g., 0.1 N NaOH, heat): In an alkaline environment, the aromatic amine is in its more reactive, unprotonated state. However, direct hydrolysis of the C-N bonds is generally not a primary degradation pathway for amines unless adjacent to a carbonyl group.[4][5] Therefore, significant degradation via hydrolysis under basic conditions is not anticipated.

Oxidative Degradation

Oxidative degradation is a common pathway for aromatic amines.[6]

  • Mechanism: The primary aromatic amine is highly susceptible to oxidation.[7] The reaction can proceed through a one-electron oxidation to form a radical cation, which can then undergo various reactions, including dimerization to form azo compounds or further oxidation to nitroso and nitro derivatives.[6] The tertiary amine in the azepane ring can be oxidized to an N-oxide.[8] The benzylic carbons of the ethyl linker are also potential sites of oxidation.

  • Predicted Degradation Products:

    • N-oxide of the azepane nitrogen: A common product of tertiary amine oxidation.[8]

    • Nitroso and Nitro derivatives: Oxidation of the primary aromatic amine.

    • Azo-dimers: Formed by the coupling of two molecules.

    • Products of ring opening or side-chain cleavage: Under more aggressive oxidative conditions.

Photolytic Degradation

Photostability testing exposes the drug substance to light to determine its photosensitivity.[9]

  • Mechanism: Aromatic amines can absorb UV radiation, leading to the formation of excited states that can undergo various reactions. Photodegradation can lead to oxidation and the formation of colored degradants.[10] The degradation pathways are often complex and can involve radical mechanisms.

  • Predicted Degradation Products: Similar to oxidative degradation, photolytic stress may produce colored impurities such as azo compounds and nitro derivatives. The specific products will depend on the wavelength of light and the presence of oxygen.

Thermal Degradation

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.

  • Mechanism: In the solid state, thermal degradation may be limited. However, at temperatures approaching the melting point or in the presence of reactive excipients, degradation can occur. In solution, higher temperatures will accelerate hydrolytic and oxidative degradation pathways.[11]

  • Predicted Degradation Products: The degradation products are likely to be similar to those formed under hydrolytic and oxidative conditions, as heat will provide the activation energy for these reactions.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 4-(2-Azepan-1-yl-ethyl)-phenylamine based on the chemical principles discussed.

G cluster_hydrolytic Hydrolytic Stress (Acid/Base) cluster_oxidative Oxidative Stress (e.g., H2O2) cluster_photolytic Photolytic Stress (UV/Vis Light) cluster_thermal Thermal Stress (Heat) parent_hydrolytic 4-(2-Azepan-1-yl-ethyl)-phenylamine no_degradation Largely Stable parent_hydrolytic->no_degradation Minimal Degradation parent_oxidative 4-(2-Azepan-1-yl-ethyl)-phenylamine n_oxide Azepane N-oxide derivative parent_oxidative->n_oxide nitroso Nitroso derivative parent_oxidative->nitroso azo_dimer Azo-dimer parent_oxidative->azo_dimer parent_photolytic 4-(2-Azepan-1-yl-ethyl)-phenylamine photo_oxidized Photo-oxidized products (e.g., colored degradants) parent_photolytic->photo_oxidized parent_thermal 4-(2-Azepan-1-yl-ethyl)-phenylamine accelerated_degradation Accelerated Hydrolytic/ Oxidative Products parent_thermal->accelerated_degradation

Caption: Predicted degradation pathways of 4-(2-Azepan-1-yl-ethyl)-phenylamine.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is the technique of choice for this purpose.[12][13]

Recommended Analytical Technique: HPLC-UV/MS
  • Rationale: Reversed-phase HPLC offers excellent resolving power for separating the parent compound from its more polar or less polar degradation products. A UV detector is suitable as the phenylamine moiety is chromophoric.[13] Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[14]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a gradient reversed-phase HPLC method capable of separating 4-(2-Azepan-1-yl-ethyl)-phenylamine from its potential degradation products.

Materials:

  • 4-(2-Azepan-1-yl-ethyl)-phenylamine reference standard

  • Forced degradation samples (from hydrolytic, oxidative, photolytic, and thermal stress studies)

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Formic acid or trifluoroacetic acid

  • Ammonium acetate or ammonium formate

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • (Optional but highly recommended) Mass spectrometer (e.g., single quadrupole or triple quadrupole) for peak identification.

Method Development Workflow:

G start Start: Method Development prepare_samples Prepare solutions of reference standard and stressed samples start->prepare_samples column_selection Select C18 column prepare_samples->column_selection mobile_phase_screening Screen mobile phases: - Acetonitrile/Water - Methanol/Water - pH modifiers (formic acid, ammonium acetate) column_selection->mobile_phase_screening gradient_optimization Optimize gradient profile for separation of all peaks mobile_phase_screening->gradient_optimization detection_wavelength Select optimal detection wavelength from PDA spectrum gradient_optimization->detection_wavelength peak_tracking Peak tracking and identification (LC-MS) detection_wavelength->peak_tracking method_validation Validate method according to ICH Q2(R1) guidelines peak_tracking->method_validation finish Final Stability-Indicating Method method_validation->finish

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 4-(2-Azepan-1-yl-ethyl)-phenylamine reference standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

    • For stressed samples, neutralize if necessary (e.g., acid-stressed sample with NaOH, base-stressed sample with HCl) and dilute to a similar concentration as the working standard.

  • Initial HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the lambda max of the parent compound.

  • Method Optimization:

    • Inject the reference standard and a mixture of all stressed samples.

    • Evaluate the chromatogram for the separation of the main peak from all degradation product peaks.

    • Adjust the gradient slope, initial and final %B, and mobile phase organic solvent (methanol vs. acetonitrile) to improve resolution.

    • If peak shape is poor for the amine analytes, consider using a column with a different packing material or a mobile phase with a higher pH (e.g., using ammonium bicarbonate buffer).

  • Peak Purity and Identification:

    • Use the PDA detector to assess the peak purity of the parent compound in the presence of degradants.

    • If an LC-MS system is available, analyze the stressed samples to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Conclusion

This technical guide provides a predictive framework for understanding the stability and degradation profile of 4-(2-Azepan-1-yl-ethyl)-phenylamine. The primary aromatic amine is identified as the most labile functional group, with oxidation and photolysis being the most probable degradation pathways. The azepane ring is predicted to be relatively stable, with the potential for N-oxidation under oxidative stress. The provided analytical methodology outline serves as a robust starting point for the development of a validated stability-indicating method, which is a critical step in the pharmaceutical development of any new chemical entity.

References

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach.
  • Baertschi, S. W., & Alsante, K. M. (Eds.). (2016).
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Boccardi, G. (2007). Forced Degradation as a Part of the Development Strategy.
  • Jeon, J., et al. (2020). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus, 9(12), pgaa033. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3154444, 4-(2-Azepan-1-yl-ethyl)-phenylamine. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

Sources

Foundational

The Azepane Scaffold: Structural Pharmacology and Biological Targets

This guide provides a technical analysis of the azepane scaffold in medicinal chemistry, focusing on validated biological targets, structural pharmacology, and experimental validation. Executive Summary The azepane (hexa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the azepane scaffold in medicinal chemistry, focusing on validated biological targets, structural pharmacology, and experimental validation.

Executive Summary

The azepane (hexamethyleneimine) ring is a seven-membered saturated nitrogen heterocycle that serves as a critical "privileged scaffold" in drug discovery. Distinct from its six-membered analog (piperidine), the azepane ring introduces unique conformational entropy and lipophilic vectors. It is frequently employed to bridge binding pockets that are spatially inaccessible to smaller rings, optimize hydrodynamic volume, or alter the basicity of the nitrogen center (typically pKa 10–11) to strengthen ionic interactions with aspartate/glutamate residues in target proteins.

This guide details the primary biological targets of azepane-containing compounds, ranging from G-Protein Coupled Receptors (GPCRs) to kinases and proteases, and provides validated protocols for their evaluation.

Structural Pharmacology: The Azepane Advantage

In "scaffold hopping" campaigns, replacing a piperidine or pyrrolidine with an azepane is a strategic move to modulate:

  • Conformational Flexibility: The seven-membered ring adopts a twist-chair or twist-boat conformation, allowing substituents to access "solvent-front" pockets or hydrophobic clefts that rigid chair-form piperidines cannot reach.

  • Basicity & Ionization: The secondary amine of the azepane is highly basic. In physiological pH, it is protonated, serving as a key anchor point for ionic bonding with conserved acidic residues (e.g., Asp3.32 in aminergic GPCRs).

  • Lipophilicity: The additional methylene group increases logP, potentially improving Blood-Brain Barrier (BBB) penetration for CNS targets, provided the Polar Surface Area (PSA) remains controlled.

Validated Biological Targets

Target Class A: GPCRs (Histaminergic & Monoaminergic)

The most commercially successful application of the azepane scaffold is in the antagonism of the Histamine H1 receptor.

  • Compound: Azelastine (Phthalazinone derivative).[1]

  • Mechanism of Action: Azelastine acts as an inverse agonist at the H1 receptor. The N-methylazepane moiety is the pharmacophoric anchor. The protonated nitrogen forms a salt bridge with Asp107 (TM3) of the receptor. The seven-membered ring provides the necessary steric bulk to prevent the receptor from adopting its active conformation (G-protein coupling), while also contributing to the compound's "dual-action" (mast cell stabilization).

  • Clinical Relevance: Allergic rhinitis and conjunctivitis.

Target Class B: Ion Channels (K_ATP)

Azepanes are effective modulators of the sulfonylurea receptor (SUR), a regulatory subunit of ATP-sensitive potassium channels.

  • Compound: Tolazamide .

  • Mechanism of Action: Tolazamide blocks the K_ATP channel in pancreatic

    
    -cells.[2] The azepane ring replaces the smaller alkyl groups found in first-generation sulfonylureas (e.g., tolbutamide). This hydrophobic expansion enhances binding affinity to the SUR1  subunit, inducing channel closure, membrane depolarization, and subsequent insulin secretion.
    
  • Clinical Relevance: Type 2 Diabetes Management.

Target Class C: Kinases (PKA/PKB/PKC)

The natural product (-)-Balanol is a potent inhibitor of Serine/Threonine kinases, specifically Protein Kinase A (PKA) and Protein Kinase C (PKC).

  • Mechanism: Balanol contains a highly functionalized chiral azepane core. The azepane nitrogen mimics the position of the ATP adenine amino group or interacts with the invariant carboxylate of Glu91 (in PKA) and Asp184 (the catalytic base).

  • Synthetic Utility: Researchers utilize the azepane core of Balanol as a template to design ATP-competitive inhibitors for Akt (PKB) , a critical target in oncology. The flexibility of the ring allows the inhibitor to accommodate the conformational changes of the kinase glycine-rich loop.

Emerging Research Targets: BACE1 and Proteases

Recent medicinal chemistry efforts have focused on azepanes as inhibitors of


-Secretase 1 (BACE1), the enzyme responsible for 

-amyloid production in Alzheimer's disease.
  • Rationale: The large active site of BACE1 requires inhibitors that can span the S1, S2, and S3 subsites. Azepane-based peptidomimetics can effectively bridge the S2-S3 gap, with the ring nitrogen engaging the catalytic dyad (Asp32/Asp228) via water-mediated networks.

Visualization of Signaling & Interaction

Diagram 1: Azelastine Interaction Logic (H1 Receptor)

This diagram illustrates the pharmacophoric mapping of the azepane moiety within the GPCR binding pocket.

Azelastine_Mechanism Azelastine Azelastine (Ligand) AzepaneRing N-Methylazepane (Pharmacophore) Azelastine->AzepaneRing Contains Phthalazinone Phthalazinone Core Azelastine->Phthalazinone Contains Asp107 Asp107 (TM3) (Anionic Site) AzepaneRing->Asp107 Ionic Bond (Salt Bridge) (Critical Interaction) PheResidues Phe432 / Trp (Aromatic Pocket) Phthalazinone->PheResidues Pi-Pi Stacking H1Receptor Histamine H1 Receptor Effect Receptor Stabilization (Inactive State) H1Receptor->Effect Inverse Agonism Asp107->H1Receptor Residue of PheResidues->H1Receptor Residue of

Caption: Pharmacophoric mapping of Azelastine binding to the Histamine H1 Receptor, highlighting the critical salt bridge formed by the azepane nitrogen.

Diagram 2: BACE1 Inhibition Assay Workflow

A standard FRET-based workflow for evaluating azepane derivatives against BACE1.

BACE1_Workflow Step1 1. Enzyme Prep (Recombinant BACE1) Step3 3. Substrate Addition (Rh-EVNLDAEFK-Quencher) Step1->Step3 Step2 2. Compound Prep (Azepane Analogs in DMSO) Step2->Step3 Inhibitor Binding Step4 4. Incubation (60 min @ 37°C, pH 4.5) Step3->Step4 Proteolysis Step5 5. FRET Detection (Ex: 530nm / Em: 590nm) Step4->Step5 Fluorophore Release Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Caption: FRET-based enzymatic assay workflow for screening azepane derivatives against BACE1 protease.

Experimental Protocols

Protocol A: Histamine H1 Receptor Radioligand Binding

Objective: Determine the affinity (


) of novel azepane derivatives.
Standard:  Competition binding using 

-Pyrilamine.
  • Membrane Preparation: Transfect CHO-K1 cells with human H1 receptor cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g to isolate membranes.

  • Assay Setup:

    • Total Binding: Membrane aliquot +

      
      -Pyrilamine (2 nM).
      
    • Non-Specific Binding (NSB): Add excess unlabeled Promethazine (10

      
      M).
      
    • Test: Add azepane compound (concentration range

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 27°C to reach equilibrium.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the basic azepane).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: BACE1 FRET Assay (Fluorescence Resonance Energy Transfer)

Objective: Assess inhibitory potency against


-secretase.
  • Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics the acidic endosomal environment where BACE1 is active).

  • Substrate: Use a peptide containing the Swedish mutation sequence linked to a fluorophore (e.g., 7-methoxycoumarin) and a quencher (e.g., DNP).

  • Reaction:

    • Mix 10

      
      L of azepane inhibitor (in 10% DMSO) with 10 
      
      
      
      L of BACE1 enzyme (0.1 units).
    • Incubate 15 mins at room temperature.

    • Initiate reaction with 10

      
      L of FRET substrate (10 
      
      
      
      M final).
  • Kinetic Read: Monitor fluorescence increase (Ex 320 nm / Em 405 nm) continuously for 60 minutes.

  • Validation: Use OM99-2 (peptidomimetic inhibitor) as a positive control.

Quantitative Data Summary

Table 1: Comparative Profile of Azepane-Containing Drugs

Drug NameTargetAzepane RoleBinding Mode (Key Residue)Clinical Use
Azelastine Histamine H1 (GPCR)Basic anchor / Steric bulkAsp107 (Ionic)Allergic Rhinitis
Tolazamide SUR1 (K_ATP Channel)Hydrophobic fillingTM15-16 (Hydrophobic)Type 2 Diabetes
(-)-Balanol PKA / PKC (Kinase)ATP mimic / LinkerGlu91 / Asp184 Research Tool (Oncology)
Setmelanotide MC4R (GPCR)Conformational constraint*Asp122 / Phe261 Obesity (Genetic)

*Note: Setmelanotide is a cyclic peptide, but utilizes the principles of ring constraint similar to small molecule azepanes.

References

  • Azelastine Binding Mechanism

    • Title: The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites.
    • Source:Journal of Allergy and Clinical Immunology (1992).
    • URL:[Link]

  • Tolazamide and SUR1

    • Title: Identification of the high-affinity tolbutamide site on the SUR1 subunit of the K(ATP) channel.[2]

    • Source:Journal of Biological Chemistry (1999).
    • URL:[Link]

  • BACE1 Inhibitors and Azepane Scaffolds

    • Title: Structure-based design of BACE1 inhibitors: technical review of crystal structures and binding modes.
    • Source:ACS Chemical Neuroscience (2019).[3]

    • URL:[Link][4]

  • Balanol and Kinase Inhibition

    • Title: Total synthesis of (-)-balanol and its application to the design of potent protein kinase C inhibitors.
    • Source:Journal of the American Chemical Society (1994).
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide serves as a comprehensive resource on the hydrochloride salt of 4-(2-Azepan-1-yl-ethyl)-phenylamine, a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the hydrochloride salt of 4-(2-Azepan-1-yl-ethyl)-phenylamine, a molecule of interest within contemporary chemical and pharmaceutical research. The following sections will provide an in-depth analysis of its fundamental properties, a plausible synthetic pathway, proposed analytical methodologies for its characterization, and a discussion of its potential applications based on structural analogy to known pharmacophores. It is important to note that as of the date of this publication, publicly available information on this specific compound is limited. This guide, therefore, leverages established principles of organic chemistry and medicinal chemistry to provide a foundational understanding for researchers and developers.

Core Molecular Attributes

4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride is a salt composed of the protonated form of the organic base 4-(2-Azepan-1-yl-ethyl)-phenylamine and a chloride anion. The core structure features a phenylamine moiety linked via an ethyl chain to a seven-membered saturated heterocyclic azepane ring.

Chemical Structure and Identification
  • Chemical Name: 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride

  • CAS Number: 1185299-89-1[1]

  • Molecular Formula: C₁₄H₂₃ClN₂[1]

  • Molecular Weight: 254.8 g/mol [1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride are not widely available in peer-reviewed literature. However, based on its chemical structure, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Appearance Likely a white to off-white crystalline solid, typical of amine hydrochloride salts.
Melting Point Expected to be a relatively high-melting solid due to its ionic character. The exact melting point would require experimental determination.
Boiling Point Not applicable; likely to decompose at high temperatures before boiling.
Solubility Predicted to be soluble in water and lower alcohols (e.g., methanol, ethanol) due to the presence of the hydrophilic amine hydrochloride group. Solubility in non-polar organic solvents is expected to be low.
pKa The anilinic nitrogen is expected to have a pKa around 4-5, while the azepane nitrogen, being a secondary amine, will have a higher pKa, likely in the range of 10-11. The hydrochloride salt form implies protonation of the more basic azepane nitrogen.

Synthesis and Manufacturing

While a specific, validated synthesis for 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride is not documented in readily accessible literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A logical approach would involve the reductive amination of a suitable phenylacetaldehyde derivative with azepane, followed by salt formation.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

Step 1: Reductive Amination

The synthesis would likely commence with the reaction of 4-nitrophenylacetaldehyde with azepane under reductive amination conditions. This involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Step 2: Reduction of the Nitro Group and Salt Formation

The nitro group of the resulting N-(4-nitrophenethyl)azepane can be reduced to the primary amine using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with a metal like tin or iron in acidic media. Following the reduction, the free base, 4-(2-Azepan-1-yl-ethyl)-phenylamine, can be isolated. The hydrochloride salt is then prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a miscible solvent.

Synthetic Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reduction and Salt Formation 4-Nitrophenylacetaldehyde 4-Nitrophenylacetaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 4-Nitrophenylacetaldehyde->Reductive_Amination Azepane Azepane Azepane->Reductive_Amination Intermediate N-(4-Nitrophenethyl)azepane Reductive_Amination->Intermediate Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Free_Base 4-(2-Azepan-1-yl-ethyl)-phenylamine Reduction->Free_Base HCl_Addition HCl Addition Free_Base->HCl_Addition Final_Product 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride HCl_Addition->Final_Product

Caption: Proposed two-step synthesis of 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride.

Analytical Characterization

To ensure the identity, purity, and quality of 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride, a combination of analytical techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons of the phenyl ring, the ethyl linker protons, and the protons of the azepane ring.

    • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, helping to confirm the carbon skeleton.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the free base and its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, such as N-H stretching for the primary amine and the ammonium salt, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), would be suitable for assessing the purity of the compound. Detection could be achieved using a UV detector, with the wavelength of maximum absorbance determined by a UV-Vis spectrophotometer.

  • Thin-Layer Chromatography (TLC): Can be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Potential Applications and Biological Activity

The structural motifs within 4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride suggest potential for biological activity.

  • Phenylamine Moiety: The aniline substructure is a common feature in many biologically active compounds and can serve as a scaffold for further functionalization.

  • Azepane Ring: The seven-membered azepane ring is present in a number of compounds with activity at various biological targets. Its conformational flexibility can influence binding to receptors and enzymes.

  • Ethyl Linker: The ethyl linker provides a degree of separation and flexibility between the aromatic and heterocyclic portions of the molecule, which can be crucial for optimal interaction with biological targets.

Given these features, this compound could be investigated for a range of potential applications, including but not limited to:

  • Central Nervous System (CNS) Activity: Many compounds with similar structural elements exhibit activity as receptor ligands or enzyme inhibitors in the CNS.

  • Cardiovascular Applications: The phenethylamine scaffold is a classic starting point for the development of cardiovascular drugs.

  • Antimicrobial or Antiproliferative Agents: The combination of aromatic and heterocyclic moieties can lead to compounds with these activities.

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2-Azepan-1-yl-ethyl)-phenylamine hydrochloride is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided a foundational overview of its chemical properties, a plausible synthetic route, and recommended analytical techniques for its characterization. The structural features of this molecule warrant exploration of its biological activity. As more research becomes available, a more detailed and experimentally validated understanding of this compound will emerge.

References

Sources

Protocols & Analytical Methods

Method

In vitro testing of 4-(2-Azepan-1-yl-ethyl)-phenylamine on GlyT1

Application Note: In Vitro Characterization of 4-(2-Azepan-1-yl-ethyl)-phenylamine as a GlyT1 Inhibitor Executive Summary & Biological Context Target Overview: Glycine Transporter 1 (GlyT1) Compound: 4-(2-Azepan-1-yl-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 4-(2-Azepan-1-yl-ethyl)-phenylamine as a GlyT1 Inhibitor

Executive Summary & Biological Context

Target Overview: Glycine Transporter 1 (GlyT1) Compound: 4-(2-Azepan-1-yl-ethyl)-phenylamine (referred to herein as AZE-PA ) Therapeutic Indication: Schizophrenia (Negative Symptoms), Cognitive Impairment.[1][2][3]

The Scientific Premise: The NMDA receptor (NMDAR) hypofunction hypothesis of schizophrenia suggests that enhancing NMDAR signaling can alleviate negative symptoms and cognitive deficits. Glycine is an obligatory co-agonist at the NMDAR.[1][2] GlyT1, primarily located on astrocytes and post-synaptic neurons, maintains low synaptic glycine levels. Inhibiting GlyT1 increases synaptic glycine availability, thereby potentiating NMDAR function.[1][2][4][5]

Compound Analysis: AZE-PA features a pharmacophore combining a phenylamine (aniline) head group with a hydrophobic azepane (7-membered) ring via an ethyl linker.[1][2][3] This structural motif mimics the spatial arrangement of glycine but with bulky hydrophobic occlusion provided by the azepane ring, characteristic of competitive non-transportable inhibitors (similar to the sarcosine-derivative lineage).

Mechanism of Action (Visualized)

The following diagram illustrates the synaptic mechanism where AZE-PA inhibits GlyT1, preventing glycine reuptake and enhancing NMDAR activation.

GlyT1_Mechanism cluster_synapse Glutamatergic Synapse Pre Presynaptic Terminal Glu Glutamate Pre->Glu Release Post Postsynaptic Neuron (NMDAR) Astro Astrocyte (GlyT1 High Expression) Gly Glycine Gly->Post Co-activation Gly->Astro Reuptake via GlyT1 Glu->Post Binding AZE AZE-PA (Inhibitor) AZE->Astro BLOCKS GlyT1 AZE->Gly Increases Synaptic Conc.

Caption: AZE-PA blocks astrocytic GlyT1, preventing glycine clearance and potentiating NMDA receptor currents.[1][2]

Compound Management & Stability

Critical Handling Note: The phenylamine (aniline) moiety in AZE-PA is susceptible to oxidation, which can generate false-positive data due to reactive quinone-imine formation.[1][2][3]

  • Storage: Store neat powder at -20°C under desiccant.

  • Solubilization:

    • Dissolve stock to 10 mM in 100% DMSO.[1]

    • Add Antioxidant: Supplement the DMSO stock with 0.1% Ascorbic Acid to prevent aniline oxidation.

    • Working Solution: Dilute into assay buffer (HBSS) immediately before use. Do not store aqueous dilutions >4 hours.

Protocol 1: Functional [³H]-Glycine Uptake Assay

This is the "Gold Standard" assay for determining the IC₅₀ of AZE-PA.[1][2] It measures the compound's ability to prevent the transport of radiolabeled glycine into cells.

Cell Model: CHO-K1 or HEK293 cells stably expressing human GlyT1 (hGlyT1).[1][2]

Materials
  • Uptake Buffer: HBSS (pH 7.4) + 10 mM HEPES. Crucial: Remove Mg²⁺/Ca²⁺ if using adherent cells that detach easily, otherwise keep them to maintain cell health.

  • Tracer: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).[1][2]

  • Substrate: Unlabeled Glycine (10 µM final concentration).

  • Control Inhibitor: ALX-5407 (Sarcosine derivative) or Org 24598.[1]

Step-by-Step Workflow

Uptake_Assay Step1 1. Seed Cells (CHO-hGlyT1) 96-well plate Step2 2. Wash Remove Growth Media Add HBSS Step1->Step2 Step3 3. Pre-Incubation Add AZE-PA (15 min @ 37°C) Step2->Step3 Step4 4. Uptake Reaction Add [3H]-Glycine (10 min @ RT) Step3->Step4 Step5 5. Termination Ice-cold Wash Cell Lysis Step4->Step5 Step6 6. Scintillation Counting (CPM) Step5->Step6

Caption: Workflow for high-throughput [3H]-Glycine uptake inhibition screening.

Detailed Procedure
  • Plating: Seed CHO-hGlyT1 cells at 50,000 cells/well in 96-well plates. Incubate 24h to reach confluence.

  • Washing: Aspirate media.[1][2] Wash 2x with 200 µL warm Uptake Buffer.[1][2]

  • Compound Addition: Add 50 µL of AZE-PA (concentration range: 0.1 nM to 10 µM).

    • Control: Add Buffer only (Total Uptake) and 10 µM ALX-5407 (Non-Specific Uptake).

    • Incubate: 15 minutes at 37°C. Note: Azepane derivatives often require pre-equilibration to access the binding pocket.

  • Reaction: Add 50 µL of [³H]-Glycine mix (Final conc: 50 nM tracer + 10 µM cold glycine).

    • Incubate: 10–15 minutes at Room Temperature (22°C). Do not exceed 15 mins to ensure linearity of uptake.

  • Termination: Rapidly aspirate and wash 3x with Ice-Cold PBS.[1][2][3] The cold temperature "freezes" the transporter conformational changes.

  • Detection: Add 100 µL Scintillation Cocktail (e.g., MicroScint-20).[1][2] Shake for 30 mins. Read on a TopCount or MicroBeta counter.

Data Analysis
  • Specific Uptake = (Total Uptake - Non-Specific Uptake).[1][2]

  • % Inhibition =

    
    [1][2]
    
  • IC₅₀ Calculation: Fit data to a non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism.

Protocol 2: Selectivity Profiling (GlyT1 vs. GlyT2)

Why this is mandatory: GlyT2 is expressed in the spinal cord and brainstem.[2][4] Inhibiting GlyT2 causes severe motor deficits and respiratory distress (a phenotype distinct from GlyT1 inhibition).[1][2] AZE-PA must show >50-fold selectivity for GlyT1 over GlyT2.[1][3]

  • Assay Setup: Identical to Protocol 1, but using CHO-hGlyT2 cells.

  • Key Difference: GlyT2 requires a higher chloride concentration for optimal function.[1][2] Ensure Uptake Buffer contains at least 130 mM NaCl.[1]

Data Interpretation Table:

ParameterGlyT1 (Forebrain)GlyT2 (Spinal Cord)Target Profile for AZE-PA
IC₅₀ (Potency) < 100 nM> 10,000 nMHigh Potency
Hill Slope ~ 1.0N/ACompetitive Inhibition
Selectivity Ratio Reference> 50xSafety Margin

Troubleshooting & Expert Insights

IssueProbable CauseSolution
High Non-Specific Binding (NSB) AZE-PA is lipophilic (Azepane ring).[1][2][3]Add 0.1% BSA to the uptake buffer to reduce plastic binding.[1][2]
Variable IC₅₀ values Oxidation of Phenylamine.Mandatory: Use fresh stock solutions. Add 100 µM Ascorbate.[1][2]
"Bell-shaped" curve Compound precipitation.[1][2][3]Check solubility limit. Do not exceed 100 µM in assay.
Low Signal Window Cell detachment during wash.Use Poly-D-Lysine coated plates.[1][2][3] Switch to gentle aspiration manifold.

References

  • GlyT1 Biology & Schizophrenia

    • Harsing, L. G., et al. "Glycine transporter type-1 (GlyT1) inhibitors for the treatment of schizophrenia."[1] Current Medicinal Chemistry, 2006.[1][2]

  • Standard Uptake Protocols

    • Caulfield, W. L., et al.[2] "The first potent and selective inhibitors of the glycine transporter type 1."[6] Journal of Medicinal Chemistry, 2001.[2]

  • Selectivity Assays (GlyT1 vs GlyT2)

    • Vandenberg, R. J., et al. "Glycine transport inhibitors for the treatment of pain." Trends in Pharmacological Sciences, 2014.[1][2]

  • Assay Methodology (Radioligand)

    • Gifford Bioscience.[1][7] "Cellular Uptake and Release Assays Protocol."

  • Chemical Properties (Aniline/Azepane)

    • PubChem. "4-(2-Azepan-1-yl-ethyl)-phenylamine Structure & Properties."[1][2][3][8] [1][2]

Sources

Application

Application Note: High-Throughput Screening Strategies for GlyT1 Inhibitors

Abstract & Therapeutic Rationale The hypofunction of N-methyl-D-aspartate receptors (NMDAR) is a central pathophysiological hypothesis for the negative symptoms and cognitive impairment associated with schizophrenia (CIA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Rationale

The hypofunction of N-methyl-D-aspartate receptors (NMDAR) is a central pathophysiological hypothesis for the negative symptoms and cognitive impairment associated with schizophrenia (CIAS).[1][2] Unlike positive symptoms driven by dopaminergic hyperactivity, CIAS remains largely treatment-refractory.

The Glycine Transporter 1 (GlyT1) regulates the synaptic concentration of glycine, an obligatory co-agonist at the NMDAR glycine modulatory site.[3][4][5][6] By inhibiting GlyT1, synaptic glycine levels increase, potentiating NMDAR currents and restoring glutamatergic signaling.[1][5]

This guide details a dual-modality screening strategy:

  • Primary HTS: A fluorescent membrane potential (FMP) assay exploiting the electrogenic nature of GlyT1 transport.

  • Orthogonal Validation: A high-fidelity

    
    -Glycine radioligand uptake assay to confirm hit potency and selectivity.
    

Biological Mechanism & Assay Principle[7]

GlyT1 (SLC6A9) is a


-dependent transporter located primarily on glial cells and presynaptic glutamatergic terminals. The transport stoichiometry is 

.[7][8]

Because the transport involves the net influx of one positive charge per translocation cycle, GlyT1 activity is electrogenic . This distinct biophysical property allows us to measure transporter activity using voltage-sensitive fluorescent dyes, avoiding the need for radioactive handling in the primary screen.

Mechanism of Action Diagram

GlyT1_Mechanism cluster_synapse Glutamatergic Synapse NMDAR NMDA Receptor (Post-Synaptic) GlyT1 GlyT1 Transporter (Astrocytic/Presynaptic) Glycine Synaptic Glycine GlyT1->Glycine  Clearance reduces NMDAR current Glycine->NMDAR  Co-activation Glycine->GlyT1  Reuptake ($2Na^+/1Cl^-$) Inhibitor GlyT1 Inhibitor (e.g., Bitopertin) Inhibitor->GlyT1  Blocks Reuptake Inhibitor->Glycine  Increases Concentration

Figure 1: The GlyT1 mechanism. Inhibition of the transporter prevents glycine clearance, increasing the pool available to potentiate NMDA receptors.[5]

Assay Strategy Comparison

FeaturePrimary HTS: Membrane Potential (FMP)Validation: Radioligand Uptake
Readout Fluorescence (RFU)Scintillation Counts (CPM)
Throughput Ultra-High (384/1536-well)Medium (96-well)
Mechanism Indirect (Membrane Depolarization)Direct (Substrate Accumulation)
Cost Low (Dye kits)High (Radioisotopes/Waste)
Sensitivity Moderate (Susceptible to artifacts)High (Gold Standard)
Key Artifacts Channel blockers, autofluorescenceEfflux during wash steps

Primary Protocol: Fluorescent Membrane Potential HTS[3]

Objective: Identify compounds that block the glycine-induced depolarization of CHO-GlyT1 cells.

Materials
  • Cell Line: CHO-K1 stably expressing human GlyT1 (hGlyT1).[9]

  • Assay Kit: FLIPR Membrane Potential Assay Kit (Blue or Red formulation).

  • Instrumentation: FLIPR Tetra or Hamamatsu FDSS.

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Critical: Must be glycine-free.

Step-by-Step Workflow
  • Cell Plating (Day -1):

    • Harvest CHO-hGlyT1 cells using Accutase (avoid Trypsin to preserve surface proteins).

    • Plate 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Starvation & Dye Loading (Day 0):

    • Rationale: Endogenous glycine must be removed to sensitize the transporter.

    • Remove culture media and wash 1x with assay buffer.

    • Add 20 µL of Membrane Potential Dye (dissolved in assay buffer).

    • Incubate for 30–60 minutes at room temperature (protected from light).

  • Compound Addition (Pre-incubation):

    • Add 10 µL of test compounds (10 µM final) or vehicle (DMSO).

    • Incubate for 15 minutes. Note: This allows the inhibitor to bind the transporter in the outward-facing conformation.

  • Agonist Stimulation & Read:

    • Transfer plate to FLIPR.

    • Start reading baseline fluorescence (10 seconds).

    • Inject

      
       Glycine  (typically 30–50 µM final concentration).
      
    • Monitor fluorescence kinetics for 120 seconds.

Data Analysis
  • Signal: Calculate "Max - Min" RFU or Area Under the Curve (AUC).

  • Interpretation:

    • Vehicle + Glycine: High depolarization (High RFU).

    • Inhibitor + Glycine:[1][5] Blocked depolarization (Low RFU).

  • Normalization: Calculate % Inhibition relative to Sarcosine (positive control) and DMSO (negative control).

HTS Workflow Diagram

HTS_Workflow Step1 1. Cell Plating (384-well) Step2 2. Wash & Starve (Remove Glycine) Step1->Step2 Step3 3. Dye Load (FMP Dye) Step2->Step3 Step4 4. Compound Add (15 min incubation) Step3->Step4 Step5 5. Glycine Inject (Trigger Transport) Step4->Step5 Step6 6. Read RFU (FLIPR) Step5->Step6

Figure 2: The kinetic workflow for the FLIPR-based GlyT1 screen. Step 2 is critical for assay window maximization.

Secondary Protocol: -Glycine Uptake Validation

Objective: Confirm hits by directly measuring substrate translocation, eliminating false positives from dye interactions or channel modulation.

Materials
  • Radioligand: [2-

    
    ]-Glycine (40–60 Ci/mmol).
    
  • Stop Solution: Cold PBS + 10 µM ALX-5407 (to instantly freeze transporter activity).

  • Lysis Buffer: 0.1 N NaOH / 1% SDS.

Protocol
  • Preparation: Plate cells in 96-well ScintiPlates (PerkinElmer) or standard tissue culture plates.

  • Wash: Wash cells 2x with warm HBSS to remove extracellular glycine.

  • Transport Reaction:

    • Add test compounds.

    • Initiate uptake by adding 50 nM

      
      -Glycine (diluted with unlabeled glycine to reach 
      
      
      
      , approx 10–15 µM).
    • Incubate for 10 minutes at room temperature. Note: Keep time short to measure initial rate kinetics.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold Stop Solution.

  • Detection:

    • Add MicroScint cocktail (if using ScintiPlates) or lyse cells and transfer to vials.

    • Read on a MicroBeta or TopCount scintillation counter.

Expertise & Troubleshooting

The "Edge Effect" in HTS

GlyT1 assays are sensitive to temperature gradients. In 384-well plates, outer wells often cool faster, altering transport rates.

  • Solution: Incubate plates in the reader for 5 minutes before injection. Use thermal-conductive plate holders.

Z-Factor Optimization

A robust assay requires a Z' > 0.5.

  • If Z' is low: Check the glycine concentration. Using

    
     glycine saturates the signal but compresses the inhibition window. Titrate glycine to exactly 
    
    
    
    .
  • DMSO Tolerance: GlyT1 is relatively robust, but keep DMSO < 1%. High DMSO can permeabilize membranes, causing dye leakage and false inhibition signals.

False Positives

The FMP assay detects membrane potential changes. Compounds that block


 channels or open 

channels can mimic GlyT1 inhibition.
  • Validation Rule: Any hit with

    
     inhibition in FMP must be re-tested in the radioligand assay. Alternatively, run a counter-screen using the parental CHO-K1 cell line (lacking GlyT1) to flag non-specific membrane modulators.
    

References

  • Mechanism & Target Validation

    • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.

  • HTS Assay Development

    • Pinard, E., et al. (2010). "Discovery of GlyT1 inhibitors: a new approach for the treatment of schizophrenia."[5] Bioorganic & Medicinal Chemistry Letters.

    • Caulfield, W. L., et al. (2001). "The first potent and selective inhibitors of the glycine transporter type 1." Journal of Medicinal Chemistry.

  • Clinical Relevance

    • Umbricht, D., et al. (2014).[10] "Effect of Bitopertin, a Glycine Reuptake Inhibitor, on Negative Symptoms of Schizophrenia."[4][10] JAMA Psychiatry.

Sources

Method

Investigating the mechanism of action of 4-(2-Azepan-1-yl-ethyl)-phenylamine

Application Note: Deconvoluting the Mechanism of Action of 4-(2-Azepan-1-yl-ethyl)-phenylamine Executive Summary 4-(2-Azepan-1-yl-ethyl)-phenylamine (CAS 863249-80-3) represents a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Deconvoluting the Mechanism of Action of 4-(2-Azepan-1-yl-ethyl)-phenylamine

Executive Summary

4-(2-Azepan-1-yl-ethyl)-phenylamine (CAS 863249-80-3) represents a "privileged scaffold" in medicinal chemistry—the azepane-phenethylamine . While frequently utilized as a synthetic intermediate for complex GPCR ligands (e.g., Melanin-Concentrating Hormone antagonists, Histamine H3 ligands), its intrinsic pharmacological profile remains an active area of investigation.

The structural integration of a lipophilic azepane ring with a polar aniline moiety via an ethyl linker suggests high affinity for Sigma-1 Receptors (S1R) and Monoamine Transporters (MATs) . This Application Note provides a strategic framework to deconvolute the mechanism of action (MoA) of this compound, transitioning from in silico target prediction to validated in vitro functional assays.

Structural Analysis & Target Hypothesis

Before initiating wet-lab protocols, we must analyze the pharmacophore to prioritize targets.

  • The Azepane Ring: A hydrophobic, seven-membered nitrogen heterocycle. It is a known bioisostere for piperidine/piperazine but with increased lipophilicity and conformational flexibility. This moiety is critical for binding to the hydrophobic pocket of Sigma-1 receptors and the orthosteric site of Histamine H3 receptors .

  • The Ethyl Linker: The two-carbon spacer is characteristic of dopaminergic and serotoninergic ligands (phenethylamine backbone).

  • The Aniline (Phenylamine): Provides a hydrogen bond donor/acceptor site. In metabolic studies, this primary amine can be a site for acetylation or oxidation, potentially leading to active metabolites.

Primary Hypothesis: The compound acts as a Sigma-1 Receptor (S1R) Modulator due to the N-substituted azepane pharmacophore, with secondary activity at Dopamine D2/D3 receptors .

Investigative Workflow

The following flowchart outlines the logic for determining the MoA, moving from broad screening to specific functional validation.

MoA_Investigation Start Compound: 4-(2-Azepan-1-yl-ethyl)-phenylamine InSilico Phase 1: In Silico Target Prediction (SwissTargetPrediction / SEA) Start->InSilico BindingPanel Phase 2: Broad Binding Screen (PDSP / SafetyScreen44) InSilico->BindingPanel Prioritize Targets Decision Hit Identification BindingPanel->Decision SigmaPath Hypothesis A: Sigma-1 Receptor Decision->SigmaPath High Affinity GPCRPath Hypothesis B: GPCR (D2/H3) Decision->GPCRPath High Affinity BindingAssay Radioligand Binding Assay (Ki Determination) SigmaPath->BindingAssay GPCRPath->BindingAssay FuncAssay Functional Assay (Ca2+ Flux / cAMP) BindingAssay->FuncAssay Confirm Occupancy Phenotype Phase 3: Phenotypic Validation (Cell Survival / ER Stress) FuncAssay->Phenotype Define Agonist/Antagonist

Figure 1: Strategic workflow for deconvoluting the pharmacological profile of Azepane-Phenethylamines.

Protocol A: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: To determine the binding affinity (


) of 4-(2-Azepan-1-yl-ethyl)-phenylamine for the Sigma-1 receptor, distinguishing it from Sigma-2 or Dopamine receptors.

Rationale: The azepane moiety is a classic "sigma-preferring" feature. We use [


H]-(+)-Pentazocine  as the gold-standard selective radioligand for S1R.
Materials:
  • Membrane Source: Guinea pig brain homogenates or Jurkat cell membranes (rich in S1R).

  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol).
    
  • Non-specific Binder: Haloperidol (10

    
    M) or GBR-12909.
    
  • Test Compound: 4-(2-Azepan-1-yl-ethyl)-phenylamine (dissolved in DMSO, serial dilutions

    
     M to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure:
  • Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer to achieve 10–20

    
    g protein per well.
    
  • Incubation Setup: In a 96-well plate, add:

    • 25

      
      L Test Compound (various concentrations).
      
    • 25

      
      L Radioligand (Final conc. ~2 nM, near 
      
      
      
      ).
    • 150

      
      L Membrane suspension.
      
    • Control Wells: Total Binding (Buffer only) and Non-Specific Binding (Haloperidol).

  • Equilibration: Incubate for 120 minutes at 37°C . Note: S1R kinetics are slow; adequate time is crucial for equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Target Criteria: A

nM indicates a potent "hit."

Protocol B: Functional Validation (ER Calcium Mobilization)

Objective: To determine if the compound acts as an agonist or antagonist .

Mechanism: Sigma-1 receptors reside at the Mitochondria-Associated ER Membrane (MAM). Agonists facilitate Ca


 transfer from the ER to mitochondria, while antagonists (or inverse agonists) inhibit this flux or block agonist-induced effects.
Materials:
  • Cell Line: CHO-K1 or HEK293 cells overexpressing S1R.

  • Dye: Fluo-4 AM (Cytosolic Ca

    
     indicator) or Rhod-2 (Mitochondrial Ca
    
    
    
    ).
  • Stimulant: Bradykinin or ATP (to induce IP3-mediated Ca

    
     release).
    
Step-by-Step Procedure:
  • Loading: Seed cells in black-walled 96-well plates. Incubate with Fluo-4 AM (4

    
    M) for 45 mins at 37°C.
    
  • Pre-treatment: Wash cells and add 4-(2-Azepan-1-yl-ethyl)-phenylamine (1

    
    M - 10 
    
    
    
    M). Incubate for 30 minutes.
    • Agonist Mode: Does the compound alone induce Ca

      
       spikes?
      
    • Modulator Mode: Does the compound alter the Ca

      
       release triggered by Bradykinin?
      
  • Measurement: Place in a kinetic plate reader (e.g., FLIPR). Inject Bradykinin (EC

    
     concentration).
    
  • Readout: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) for 120 seconds.

Interpretation:

  • S1R Agonists: Typically potentiate Bradykinin-induced Ca

    
     release (chaperoning IP3R).
    
  • S1R Antagonists: Attenuate the Ca

    
     spike or have no effect on the baseline but block a known agonist (e.g., PRE-084).
    

Pathway Visualization: Sigma-1 Receptor Signaling

If the compound binds S1R, it likely modulates the Unfolded Protein Response (UPR) and cell survival pathways.

S1R_Signaling Ligand 4-(2-Azepan-1-yl-ethyl)-phenylamine S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R Binds BiP BiP / GRP78 (Chaperone) S1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Stabilizes ER_Stress ER Stress Response (IRE1 / PERK) BiP->ER_Stress Modulates UPR Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Flux Survival Cell Survival (Bcl-2 / AKT) Mito->Survival Bioenergetics

Figure 2: Hypothetical mechanism of action via the Sigma-1 Receptor axis. Binding of the azepane-ligand dissociates S1R from BiP, allowing S1R to chaperone IP3R and modulate ER-mitochondria Ca2+ signaling.

Quantitative Data Summary Template

When documenting your results, organize data into the following standard format to facilitate SAR (Structure-Activity Relationship) analysis.

Assay TypeParameterValue (Mean ± SEM)Reference Standard (Pentazocine)Interpretation
Binding (S1R)

(nM)
[Insert Data]5.2 nM< 50 nM = High Affinity
Binding (S2R)

(nM)
[Insert Data]> 1000 nMSelectivity Ratio
Binding (D2)

(nM)
[Insert Data]~ 500 nMOff-target liability?
Functional

(Ca

)
[Insert Data]N/AAgonist Potency

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor. Nature, 532(7600), 527–530. Link
    
  • Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature, 504(7478), 101–106. (Reference for GPCR binding protocols). Link

  • PubChem Compound Summary. 4-(2-Azepan-1-yl-ethyl)-phenylamine (CID 3154444). National Center for Biotechnology Information. Link

Application

Application Note: Pharmacological Profiling of Novel Azepane Derivatives

Executive Summary: The Seven-Membered Opportunity The azepane (hexamethyleneimine) scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] Unlike their six-membered counterparts (piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Seven-Membered Opportunity

The azepane (hexamethyleneimine) scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] Unlike their six-membered counterparts (piperidines), azepanes possess unique conformational flexibility that allows them to adopt twisted chair/boat conformations. This entropic freedom enables them to access cryptic hydrophobic pockets in targets such as Dopamine Receptors (D2/D3) , Sigma Receptors , and Aurora Kinases , often yielding distinct selectivity profiles compared to rigid morpholine or piperazine analogues.

However, this flexibility comes at a cost: metabolic liability (rapid CYP450 oxidation) and cardiovascular safety risks (hERG channel blockade due to basicity). This guide outlines a rigorous, self-validating pharmacological profiling workflow designed to de-risk azepane candidates early in the discovery phase.

Strategic Profiling Workflow

The following flowchart illustrates the integrated screening cascade for azepane libraries, prioritizing early identification of metabolic soft spots and off-target liabilities.

AzepaneProfiling cluster_0 Phase I: Target Validation cluster_1 Phase II: Liability Screen cluster_2 Phase III: Lead Selection Binding Radioligand Binding (Ki Determination) Func Functional Assay (cAMP / Ca2+ Flux) Binding->Func Confirm Agonism hERG hERG Safety (Thallium Flux) Func->hERG Potency < 100nM Meta Metabolic Stability (Microsomal Cl_int) hERG->Meta Safety Margin > 30x Select Selectivity Index (Target vs hERG) Meta->Select t1/2 > 30 min

Figure 1: Critical path for azepane lead optimization. Note the "Safety Margin" gate at Phase II, crucial for basic amines.

Module A: Target Affinity (Radioligand Binding)

Context: Azepane nitrogens are typically basic (


 9.5–10.5). In filtration assays, positively charged azepanes bind non-specifically to the negatively charged glass fiber filters, creating false positives (low 

).
Protocol: Competition Binding (Dopamine D3 Receptor)

Objective: Determine the affinity (


) of novel azepanes while mitigating filter bias.
Materials
  • Membranes: CHO-K1 cells overexpressing human D3 receptor.

  • Radioligand: [³H]-Methylspiperone (0.5 nM final).

  • Filter Plates: GF/B glass fiber unifilters.

  • Blocking Agent: 0.3% Polyethyleneimine (PEI).

Step-by-Step Methodology
  • Filter Pre-treatment (Critical): Soak GF/B filters in 0.3% PEI for at least 2 hours at 4°C.

    • Mechanism:[1][2] PEI neutralizes the negative charge of the glass silicates, preventing the basic azepane cation from sticking to the filter.

  • Assay Assembly:

    • In a 96-well plate, add:

      • 25 µL Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

      • 25 µL Test Compound (10-point dilution, 10 µM to 0.1 nM).

      • 25 µL [³H]-Methylspiperone.

      • 125 µL Membrane suspension (5 µg protein/well).

  • Incubation: Incubate for 120 minutes at 25°C. (Azepanes often have slower off-rates due to hydrophobic pocket accommodation; shorter times may underestimate affinity).

  • Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillant and count on a Beta-counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • Self-Validation: If the Hill slope is significantly < 1.0 (e.g., 0.6), suspect negative cooperativity or incomplete equilibrium, common with bulky azepane substituents.

Module B: Metabolic Stability (Microsomal Clearance)

Context: The azepane ring is prone to oxidative attack by CYP450 isoforms (primarily CYP2D6 and CYP3A4). The large ring size exposes the


-carbons to hydroxylation and the nitrogen to N-oxidation.
Protocol: Microsomal Stability Assay

Objective: Identify the "soft spot" on the azepane ring.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Add 1 µM test compound (final <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (30 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 120 µL ice-cold Acetonitrile. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Interpretation & Causality
  • High Clearance (

    
     µL/min/mg):  Indicates rapid metabolism.
    
  • Metabolite ID: Look for +16 Da (Hydroxylation) or +14 Da (Carbonyl formation/Lactam).

    • Azepane Specific: If the major metabolite is a lactam (2-oxo-azepane), the

      
      -carbon is the liability. Strategy:  Introduce a gem-dimethyl or fluorine at the 
      
      
      
      -position to block CYP access [1].

Module C: Safety Profiling (hERG Inhibition)

Context: Many azepane derivatives are potent hERG blockers due to the pharmacophore overlap (basic nitrogen + hydrophobic tail). This leads to QT prolongation.[2][3]

Protocol: Thallium Flux (FluxOR™) Screen

Objective: High-throughput exclusion of cardiotoxic candidates.

Methodology
  • Cell Line: HEK293 stably expressing hERG channels.

  • Dye Loading: Load cells with Thallium-sensitive fluorescent dye for 60 min.

  • Compound Addition: Add azepane derivatives (concentration range 30 µM – 0.01 µM). Incubate 20 min.

  • Stimulus: Inject Stimulus Buffer containing

    
     and 
    
    
    
    (to depolarize membrane and open hERG).
  • Readout: Measure fluorescence increase (Tl+ influx) on a kinetic plate reader (e.g., FLIPR).

Visualizing the Mechanism

The following diagram depicts the hERG blockade mechanism common in azepanes and the screening logic.

hERG_Mechanism Azepane Azepane Cation (Protonated at pH 7.4) Pore hERG Channel Pore (Y652/F656 Residues) Azepane->Pore Pi-Cation Interaction Block Channel Blockade (Trapping) Pore->Block Stabilizes Closed State QT QT Prolongation (Arrhythmia Risk) Block->QT Delayed Repolarization

Figure 2: Mechanism of hERG inhibition by basic azepanes via Pi-Cation interactions with Y652/F656.

Data Presentation & Analysis

Comparative Profiling Table

The table below summarizes a typical optimization campaign for an azepane-based D3 antagonist.

Compound IDStructure NoteD3

(nM)
D2

(nM)
HLM

(min)
hERG

(µM)
Selectivity Index (hERG/D3)
AZP-001 Unsubstituted Azepane12458 (Unstable)0.5 (Toxic)41
AZP-015 4,4-Difluoro-azepane186045 (Improved)2.1116
AZP-022 N-ethyl-4-methoxy512055 (Stable)> 30 (Safe)> 6000

Analysis:

  • AZP-001: Classic "hit." Potent but metabolically labile and cardiotoxic.

  • AZP-015: Fluorination at C4 reduces basicity (inductive effect), improving metabolic stability and slightly reducing hERG affinity.

  • AZP-022: Optimized lead. The methoxy group may disrupt the hydrophobic pharmacophore required for hERG binding while maintaining specific D3 interactions.

References

  • National Institutes of Health (NIH). (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • MDPI. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Retrieved from [Link]

  • Springer Nature Experiments. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

Sources

Method

Assessing the Selectivity of 4-(2-Azepan-1-yl-ethyl)-phenylamine Against the Neuronal Glycine Transporter, GlyT2

An Application Note for Drug Discovery Professionals Abstract The glycine transporter 2 (GlyT2), a key protein in the central nervous system, is responsible for the reuptake of glycine into presynaptic terminals, thereby...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The glycine transporter 2 (GlyT2), a key protein in the central nervous system, is responsible for the reuptake of glycine into presynaptic terminals, thereby terminating inhibitory neurotransmission.[1][2] This role makes GlyT2 a promising therapeutic target for conditions characterized by neuronal hyperexcitability, such as chronic and neuropathic pain.[1][3] A critical challenge in developing GlyT2-targeted therapeutics is ensuring high selectivity over the closely related glycine transporter 1 (GlyT1), which has a distinct physiological role in modulating both inhibitory and excitatory glutamatergic signaling.[2][4][5] Off-target inhibition of GlyT1 can lead to undesirable side effects. This document provides a comprehensive, field-proven guide for researchers to rigorously assess the inhibitory potency and selectivity of novel compounds, using 4-(2-Azepan-1-yl-ethyl)-phenylamine as a representative investigational molecule, against human GlyT2 versus GlyT1. We detail a robust in vitro radiolabeled glycine uptake assay, data analysis procedures for determining IC₅₀ values and selectivity ratios, and a conceptual framework for subsequent in vivo validation.

Introduction: The Rationale for GlyT2 Selectivity

Glycine is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem, where it modulates neuronal excitability and pain signaling pathways.[1][5] The synaptic concentration of glycine is tightly regulated by two Na⁺/Cl⁻-dependent transporters: GlyT1 and GlyT2.[5]

  • GlyT1: Primarily located on glial cells, GlyT1 regulates glycine levels in the broader synaptic environment. It is associated with both glycinergic and glutamatergic pathways, where glycine acts as a co-agonist at NMDA receptors.[2][4]

  • GlyT2: Specifically localized to the presynaptic terminals of glycinergic neurons, GlyT2 is crucial for recycling glycine back into the neuron for vesicular refilling, a vital process for sustaining inhibitory signaling.[2][4][6]

By inhibiting GlyT2, the concentration of glycine in the synaptic cleft increases, enhancing the activation of postsynaptic glycine receptors and strengthening inhibitory signaling.[1] This mechanism presents a promising non-opioid strategy for managing chronic pain.[1] However, due to the critical role of GlyT1 in glutamatergic neurotransmission, poor selectivity can lead to significant off-target effects. Therefore, quantifying the selectivity of a potential drug candidate is a mandatory step in the discovery pipeline. A compound is considered selective if it demonstrates a significantly higher potency for GlyT2 over GlyT1.

This guide outlines the essential protocols to determine the selectivity profile of 4-(2-Azepan-1-yl-ethyl)-phenylamine, a novel investigational compound.

Principle of the In Vitro Selectivity Assay

The cornerstone of assessing transporter selectivity is the cell-based substrate uptake assay. This method directly measures the functional activity of the transporter. The protocol involves using mammalian cell lines (e.g., HEK293 or PAE cells) that have been engineered to stably express either the human GlyT1 or GlyT2 transporter.[7][8]

The core principle is to measure the rate of transporter-mediated uptake of radiolabeled glycine (e.g., [³H]glycine) into these cells. By introducing the test compound at various concentrations, we can measure its ability to inhibit this uptake. A dose-response curve is then generated to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the glycine transport activity.[7][9]

The selectivity index is determined by comparing the IC₅₀ values obtained from both cell lines.

Selectivity Index = IC₅₀ (GlyT1) / IC₅₀ (GlyT2)

A high selectivity index (typically >40-fold) indicates that the compound is significantly more potent at inhibiting GlyT2 than GlyT1, making it a promising candidate for further development.[7][9]

G cluster_prep Assay Preparation cluster_assay Glycine Uptake Assay cluster_analysis Data Analysis plate_cells Plate GlyT1- & GlyT2-expressing HEK293 cells in 96-well plates culture Culture for 24-48 hours plate_cells->culture wash_cells Wash cells with Assay Buffer culture->wash_cells Cells ready prepare_compounds Prepare serial dilutions of 4-(2-Azepan-1-yl-ethyl)-phenylamine & control inhibitors (ALX1393) pre_incubate Pre-incubate cells with test compounds (10 min) prepare_compounds->pre_incubate Add compounds wash_cells->pre_incubate add_glycine Add [3H]glycine substrate to initiate uptake pre_incubate->add_glycine incubate_uptake Incubate for 1-10 min at room temperature add_glycine->incubate_uptake stop_reaction Stop uptake with ice-cold Assay Buffer & wash incubate_uptake->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells scintillation Measure radioactivity via liquid scintillation counting lyse_cells->scintillation Transfer lysate normalize Normalize data to controls (0% and 100% inhibition) scintillation->normalize plot_curve Plot dose-response curves (Inhibition vs. [Compound]) normalize->plot_curve calc_ic50 Calculate IC50 values for GlyT1 and GlyT2 plot_curve->calc_ic50 calc_selectivity Determine Selectivity Index (IC50_GlyT1 / IC50_GlyT2) calc_ic50->calc_selectivity

Caption: Workflow for In Vitro GlyT Selectivity Assay.

Detailed Protocols

Required Materials & Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1 (hGlyT1) and HEK293 cells stably expressing human GlyT2 (hGlyT2).

  • Control Cells: Wild-type HEK293 cells (for determining background uptake).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Radiolabeled Substrate: [³H]glycine.

  • Test Compound: 4-(2-Azepan-1-yl-ethyl)-phenylamine, dissolved in DMSO to create a high-concentration stock.

  • Control Inhibitors:

    • Selective GlyT2 Inhibitor: ALX1393[7][9]

    • Selective GlyT1 Inhibitor: Sarcosine[10][11] or ALX5407[9]

  • Reagents: 0.25% Trypsin-EDTA, Scintillation fluid, Cell lysis buffer (e.g., 0.1 M NaOH).

  • Equipment: 96-well cell culture plates (white, solid bottom for scintillation), multi-channel pipette, CO₂ incubator (37°C, 5% CO₂), liquid scintillation counter.

Step-by-Step Protocol: [³H]Glycine Uptake Assay

This protocol is optimized for a 96-well plate format to facilitate high-throughput analysis.

Day 1: Cell Plating

  • Aspirate the culture medium from confluent flasks of hGlyT1, hGlyT2, and wild-type HEK293 cells.

  • Wash the cell monolayer with sterile PBS.

  • Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach cells.

  • Neutralize trypsin with culture medium, collect the cell suspension, and determine cell density using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24-48 hours at 37°C, 5% CO₂ until cells form a confluent monolayer.

Day 2/3: Uptake Assay

  • Compound Preparation: Prepare serial dilutions of 4-(2-Azepan-1-yl-ethyl)-phenylamine, ALX1393, and the GlyT1 control inhibitor in Assay Buffer. A typical concentration range would be from 1 nM to 100 µM. Also prepare a vehicle control (DMSO in Assay Buffer) and a maximum inhibition control (a high concentration of a non-selective inhibitor or a known potent inhibitor for each transporter type).

  • Cell Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayers twice with 100 µL of pre-warmed (37°C) Assay Buffer.

  • Pre-incubation with Inhibitor: Add 50 µL of the prepared compound dilutions (or controls) to the appropriate wells. Incubate the plate for 10 minutes at room temperature.[3]

  • Initiate Uptake: Prepare the [³H]glycine solution in Assay Buffer. The final concentration should be close to the known Kₘ of the transporters (typically 10-100 µM).[12] Add 50 µL of this solution to each well to start the uptake reaction.

  • Uptake Incubation: Incubate the plate for a predetermined time (typically 1-10 minutes) at room temperature.[7][9] This duration should be within the linear phase of glycine uptake, which should be determined empirically in preliminary experiments.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the wells three times with 150 µL of ice-cold Assay Buffer. This step is critical to remove extracellular [³H]glycine.

  • Cell Lysis: Add 100 µL of cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 30 minutes to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well into a scintillation vial, add 3-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Background Subtraction: Average the CPM from the wild-type HEK293 cell wells (non-specific uptake) and subtract this value from the CPM of all hGlyT1 and hGlyT2 wells.

  • Data Normalization:

    • The "0% inhibition" control is the average CPM from the vehicle-treated wells.

    • The "100% inhibition" control is the average CPM from the wells treated with a saturating concentration of a potent inhibitor.

    • Normalize the data for each test compound concentration as a percentage of inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_100%_inhibition) / (CPM_0%_inhibition - CPM_100%_inhibition)])

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data and determine the IC₅₀ value for each transporter.[3]

  • Selectivity Index Calculation: Calculate the selectivity index as described previously: IC₅₀(GlyT1) / IC₅₀(GlyT2).

Hypothetical Results for 4-(2-Azepan-1-yl-ethyl)-phenylamine

The following table summarizes expected data for a compound with high selectivity for GlyT2.

TransporterTest CompoundIC₅₀ (nM)Selectivity Index (GlyT1/GlyT2)
GlyT2 4-(2-Azepan-1-yl-ethyl)-phenylamine85153-fold
GlyT1 4-(2-Azepan-1-yl-ethyl)-phenylamine13,000
GlyT2 ALX1393 (Control)26[7]~40-fold[7]
GlyT1 ALX1393 (Control)~1040

These hypothetical results suggest that 4-(2-Azepan-1-yl-ethyl)-phenylamine is a potent and highly selective inhibitor of GlyT2, warranting further investigation.

Confirmatory Assays and In Vivo Progression

While the radiolabeled uptake assay is a gold standard, results should be confirmed using an orthogonal method to rule out assay-specific artifacts.

  • Non-Radioactive Assays: Consider fluorescence-based membrane potential assays or LC-MS/MS methods.[13][14][15] The electrogenic nature of GlyT2 (co-transporting 3 Na⁺ and 1 Cl⁻ ions with each glycine molecule) makes it amenable to membrane potential-based functional assays.[3]

  • In Vivo Validation: Compounds demonstrating high in vitro selectivity and potency should progress to in vivo models. The primary goal is to establish a therapeutic window where the compound shows efficacy in a relevant disease model at exposures that do not cause mechanism-based side effects.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation primary_screen Primary Screen: [3H]Glycine Uptake Assay (GlyT1 & GlyT2) calc_selectivity Calculate Potency (IC50) & Selectivity Index primary_screen->calc_selectivity confirm_assay Orthogonal Assay: (e.g., FLIPR Membrane Potential) calc_selectivity->confirm_assay pk_studies Pharmacokinetic Studies: (Brain Penetration) confirm_assay->pk_studies Promising Candidate efficacy_model Efficacy Model: (e.g., Formalin-induced pain, Neuropathic pain model) pk_studies->efficacy_model safety_studies Safety/Tolerability Studies: (Motor function, Respiration) efficacy_model->safety_studies decision Go/No-Go Decision safety_studies->decision

Caption: Logic Flow from In Vitro Selectivity to In Vivo Studies.

For a GlyT2 inhibitor targeting pain, a relevant model such as the formalin-induced pain model in rodents is appropriate.[8] Efficacy in the second phase of this model is considered predictive of efficacy in neuropathic pain.[8] It is also crucial to monitor for potential on-target adverse effects, such as motor dysfunction or respiratory depression, which have been observed with some GlyT2 inhibitors at high doses.[5]

References

  • Patsnap Synapse. (2024-06-25). What are GlyT2 inhibitors and how do they work?
  • PNAS. Mechanisms of transport and analgesic compounds recognition by glycine transporter 2.
  • PubMed Central. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand.
  • PubMed. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.
  • Frontiers. (2021-11-04). Glycine Transporter 2: Mechanism and Allosteric Modulation.
  • PubMed Central. (2021-11-05). Glycine Transporter 2: Mechanism and Allosteric Modulation.
  • PubMed. Glycine transporters GlyT1 and GlyT2 are differentially modulated by glycogen synthase kinase 3β.
  • PubMed Central. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations.
  • PubMed Central. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain.
  • Wiley Online Library. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays.
  • bioRxiv. (2019-01-04). Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors and Study of GlyT2 Selectivity by Combination of Novel Structural Based Virtual Screening Approach and Free Energy Perturbation (FEP+) Calculations.
  • PubMed Central. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats.
  • PubMed Central. The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons.
  • PubMed. Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators.
  • PubMed Central. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543.
  • PubMed Central. (2024-04-24). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 4-(2-Azepan-1-yl-ethyl)-phenylamine for in vitro assays

Technical Support Center: 4-(2-Azepan-1-yl-ethyl)-phenylamine Introduction: Navigating the Solubility Challenges of 4-(2-Azepan-1-yl-ethyl)-phenylamine 4-(2-Azepan-1-yl-ethyl)-phenylamine is a synthetic compound with a s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Azepan-1-yl-ethyl)-phenylamine

Introduction: Navigating the Solubility Challenges of 4-(2-Azepan-1-yl-ethyl)-phenylamine

4-(2-Azepan-1-yl-ethyl)-phenylamine is a synthetic compound with a structural motif common in contemporary drug discovery. Its architecture, featuring a phenylamine core, a flexible ethyl linker, and a bulky, basic azepane ring, presents a significant challenge for researchers: poor aqueous solubility at physiological pH. This guide provides a comprehensive, experience-driven framework for understanding and overcoming these solubility issues to ensure the generation of reliable and reproducible data in your in vitro assays. We will move beyond simple solvent suggestions to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust experimental protocols.

Section 1: Understanding the Molecule - A Physicochemical Deep Dive

The solubility behavior of a compound is dictated by its structure. Before attempting to force 4-(2-Azepan-1-yl-ethyl)-phenylamine into solution, it is critical to understand its inherent physicochemical properties. These characteristics explain why it is poorly soluble and provide the keys to unlocking its potential in aqueous systems.

Table 1: Key Physicochemical Properties of 4-(2-Azepan-1-yl-ethyl)-phenylamine

PropertyValue / StructureImplication for Solubility
Chemical Structure Chemical structure of 4-(2-Azepan-1-yl-ethyl)-phenylamineContains a lipophilic (hydrophobic) phenyl ring and a large, nonpolar azepane group, which dominate its character and favor dissolution in organic solvents over water.
Molecular Formula C₁₄H₂₂N₂[1]The relatively large number of carbon and hydrogen atoms contributes to its hydrophobic nature.
Molecular Weight 218.34 g/mol [1]A moderate molecular weight, but the composition is dominated by nonpolar groups.
Amine Groups One primary (aniline) and one tertiary (azepane) amine.[2][3]These groups are basic and can be protonated. This is the primary mechanism to exploit for increasing aqueous solubility.
Predicted pKa Primary Amine: ~4.5-5.0 Tertiary Amine: ~10.5-11.0The pKa is the pH at which 50% of the amine groups are protonated (ionized). To achieve significant protonation and solubility, the pH of the solution must be well below the pKa of the target amine.
Predicted XLogP3 ~3.3XLogP3 is a measure of lipophilicity. A value >3 indicates poor aqueous solubility and a strong preference for nonpolar environments.

The Causality Behind Poor Solubility: The molecule's large, nonpolar surface area, indicated by a high predicted LogP, makes it energetically unfavorable to dissolve in water, a highly polar solvent with a strong hydrogen-bonding network.[4] At neutral pH (~7.4), typical for cell culture media, the primary aniline amine (pKa ~4.5-5.0) is almost entirely in its neutral, non-ionized state. The more basic tertiary azepane amine (pKa ~10.5-11.0) will be protonated, but this single charge is often insufficient to overcome the hydrophobicity of the entire 14-carbon scaffold, leading to very low aqueous solubility.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered when working with 4-(2-Azepan-1-yl-ethyl)-phenylamine.

FAQ 1: "I dissolved my compound in 100% DMSO to make a 10 mM stock, and it was perfectly clear. But when I diluted it 1:1000 into my cell culture medium (pH 7.4), I saw immediate cloudiness/precipitation. What's happening?"

Answer: This is a classic case of a compound "crashing out" of solution, a phenomenon known as kinetic insolubility.[5][6]

  • The "Why": Your compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. When you perform the dilution, the DMSO concentration drops dramatically, and the water molecules in the medium cannot keep the hydrophobic compound molecules solvated. They rapidly aggregate and precipitate.[7]

  • The Immediate Fix (Serial Dilution): Instead of a single large dilution step, perform a stepwise (serial) dilution. For a 1:1000 final dilution, first dilute your 10 mM DMSO stock 1:10 into fresh, sterile DMSO to get a 1 mM intermediate stock. Then, dilute this 1:10 into your medium, and then that solution 1:10 again. This gradual reduction in solvent strength can sometimes prevent abrupt precipitation.

  • The Robust Solution (pH Modification): The most reliable solution is to address the compound's fundamental pH-dependent solubility, as detailed in the next question.

FAQ 2: "What is the most reliable starting method for solubilizing this compound for an aqueous assay?"

Answer: The most robust approach leverages the basicity of the amine groups to create a soluble salt form. This involves preparing a concentrated stock solution in an acidic aqueous buffer or by using a dilute acid with a co-solvent.

  • The "Why": By lowering the pH to a value at least 2 units below the pKa of the azepane nitrogen (~10.5-11.0), you can ensure that >99% of the molecules are protonated. This positive charge dramatically increases the molecule's polarity and its ability to interact favorably with water, thereby increasing solubility.

  • Recommended Starting Point: Prepare a 10 mM stock solution by dissolving the compound in 10 mM HCl in sterile water. Gentle warming (to 37°C) or brief sonication can assist dissolution.[8] This acidic stock can then be diluted into your final assay medium. The buffering capacity of the medium will typically bring the final pH back to a physiologically acceptable range, but this must be verified.

FAQ 3: "You mentioned pH modification. What are the risks, and how low can I go with the pH?"

Answer: While highly effective, pH modification requires careful consideration of its impact on your experimental system.

  • Risk 1: pH Shock to Cells: Directly adding a highly acidic stock solution to cells can cause localized pH drops, leading to cytotoxicity.

  • Risk 2: Altering Compound Activity: The protonated (charged) form of your compound may have different biological activity or cell permeability compared to the neutral form.

  • Risk 3: Assay Interference: Extreme pH can denature proteins, affect enzyme kinetics, or interfere with fluorescent reporters in your assay.

  • Self-Validation Protocol: Always prepare your final working solution and measure its pH before adding it to your cells or assay. The goal is for the final assay pH to be within a tolerable range (e.g., 7.2-7.6). If the pH of your final working solution is too low, you may need to use a lower concentration stock or a weaker acid.

FAQ 4: "My experiment is sensitive to pH changes, and I must use DMSO. How can I minimize precipitation?"

Answer: If you are constrained to using DMSO, the key is to keep the final concentration of both your compound and the DMSO as low as possible.

  • The "Why": The solubility limit of your compound in the final aqueous buffer is a fixed value (its thermodynamic solubility).[9] The higher your final concentration, the more likely you are to exceed this limit. Similarly, while DMSO helps, its capacity is limited, and high concentrations can be toxic to cells.[10][11]

  • Best Practices:

    • Determine the highest tolerable DMSO concentration for your specific cell line or assay (typically <0.5%, but ideally ≤0.1%).[12][13]

    • Prepare your highest desired compound concentration in the medium with the determined maximal DMSO percentage.

    • Visually inspect for precipitation over the time course of your experiment. If it precipitates, you must lower the final concentration of your compound.

FAQ 5: "How can I be certain my compound is truly dissolved and not just a very fine, invisible suspension?"

Answer: Visual inspection can be deceiving. A solution may appear clear but contain nano-precipitates that will lead to inaccurate and non-reproducible results.

  • The "Why": Undissolved particles mean the actual concentration of the compound in solution is lower than you calculated, which will skew dose-response curves and potency measurements (e.g., IC50, EC50).

  • Confirmation Method (Filtration Test): Prepare your final working solution. Filter it through a 0.22 µm syringe filter (a size that removes fine precipitates). Analyze the concentration of the compound in the filtrate using HPLC-UV or LC-MS and compare it to an unfiltered sample diluted in a strong organic solvent (like acetonitrile). If the concentration in the filtrate is significantly lower, your compound was not fully dissolved.

Section 3: Step-by-Step Protocols for Solubility Optimization

These protocols provide a systematic approach to defining the best solubilization strategy for your specific assay needs.

Protocol 1: Systematic Kinetic Solubility Assessment

This protocol helps determine the practical solubility limit when diluting a DMSO stock into your specific aqueous buffer.[14][15]

  • Stock Preparation: Prepare a high-concentration stock solution of 4-(2-Azepan-1-yl-ethyl)-phenylamine (e.g., 20 mM) in 100% DMSO.

  • Assay Buffer Preparation: Prepare the exact aqueous buffer or cell culture medium you will use in your final assay (e.g., PBS pH 7.4, DMEM + 10% FBS).

  • Serial Dilution: In a 96-well plate, add 100 µL of your assay buffer to multiple wells.

  • Compound Addition: Add 1 µL of your 20 mM DMSO stock to the first well (this creates a 200 µM solution with 1% DMSO). Mix thoroughly.

  • Two-Fold Dilutions: Transfer 50 µL from the first well to the next well containing 50 µL of buffer, creating a two-fold dilution series across the plate.

  • Incubation & Observation: Incubate the plate for a set time (e.g., 2 hours) at the assay temperature (e.g., 37°C).[6]

  • Readout: Use a nephelometer or plate reader capable of detecting light scatter to quantify precipitation. The concentration at which a significant increase in signal is observed is the kinetic solubility limit.

Protocol 2: Preparation of a pH-Adjusted Aqueous Stock via Salt Formation

This is the recommended method for creating a robust, soluble stock solution.

  • Weigh Compound: Accurately weigh the required amount of solid 4-(2-Azepan-1-yl-ethyl)-phenylamine. For a 10 mM stock, you need 2.18 mg per mL of solvent.

  • Prepare Acidic Solvent: Prepare a sterile solution of 10 mM Hydrochloric Acid (HCl) in nuclease-free water.

  • Dissolution: Add the acidic solvent to the solid compound.

  • Facilitate Dissolution: Vortex vigorously. If needed, place the vial in a 37°C water bath or sonicator for 5-10 minutes until the solution is completely clear.[8]

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]

  • Validation: Before use, ensure you perform a final pH check of your most concentrated working solution after diluting the acidic stock into your final assay buffer.

Section 4: Visualization of Key Concepts and Workflows

Diagrams can clarify complex decision-making processes and chemical principles.

Diagram 1: pH-Dependent Solubility Mechanism

This diagram illustrates the chemical principle behind using pH to improve solubility.

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., <5.0) Compound_Neutral Compound (Neutral) -N, -NH₂ Precipitate Insoluble Precipitate Compound_Neutral->Precipitate Poorly Soluble Protonation + H⁺ (Acid) Compound_Neutral->Protonation Compound_Protonated Compound (Protonated) -N⁺H-, -N⁺H₃ Dissolved Soluble in Water Compound_Protonated->Dissolved Highly Soluble Protonation->Compound_Protonated

Caption: Protonation of amine groups at low pH increases polarity and aqueous solubility.

Diagram 2: Troubleshooting Workflow for Compound Precipitation

This flowchart provides a logical path for diagnosing and solving solubility issues during experiments.

G Start Start: Compound Precipitates in Assay Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Reduce_DMSO Action: Reduce DMSO to ≤0.1% and re-test Check_DMSO->Reduce_DMSO Yes Check_Conc Is final compound concentration too high? Check_DMSO->Check_Conc No Still_Ppt1 Still Precipitates? Reduce_DMSO->Still_Ppt1 Still_Ppt1->Check_Conc Yes Success Success: Compound is Soluble Still_Ppt1->Success No Reduce_Conc Action: Lower final compound concentration Check_Conc->Reduce_Conc Yes Use_Acid Action: Prepare new acidic stock (e.g., 10mM HCl). See Protocol 2. Check_Conc->Use_Acid No Still_Ppt2 Still Precipitates? Reduce_Conc->Still_Ppt2 Still_Ppt2->Use_Acid Yes Still_Ppt2->Success No Use_Acid->Success

Caption: A decision tree for systematically troubleshooting compound precipitation issues.

Section 5: Summary of Solvents and Best Practices

Table 2: Solvent Selection and Impact on In Vitro Assays

Solvent SystemPrimary UseMax Recommended % in AssayProsCons & Caveats
100% DMSO High concentration stock solution (e.g., 10-50 mM)<0.5%, ideally ≤0.1%[11][13]Excellent solvating power for many nonpolar compounds.High potential for precipitation upon aqueous dilution; cytotoxic at higher concentrations.[10]
10 mM HCl (aq) High concentration stock solution (e.g., 10 mM)Assay dependent (must verify final pH)Creates a highly soluble salt form; avoids organic solvents.Potential for pH-induced cytotoxicity or assay interference; must validate final pH.
Ethanol Alternative organic solvent for stock solutions.<1%[11]Less cytotoxic than DMSO for some cell lines.Generally a weaker solvent than DMSO for highly lipophilic compounds.
Cyclodextrins Formulation aid for final working solution.Assay dependentCan encapsulate the hydrophobic molecule, increasing aqueous solubility without pH change.[16]Can be expensive; may interfere with compound-target binding; requires formulation development.

References

  • Nia Innovation. (n.d.). {4-[2-(Azepan-1-Yl)Ethoxy]Phenyl}Methanol. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • PubChem. (n.d.). 4-[2-(Methylamino)ethyl]aniline. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N-Ethylaniline (FDB004541). Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • Lorenz, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Ghaffari, S., et al. (n.d.). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. PMC. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Retrieved from [Link]

  • Stock, D. A., et al. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Introduction to Phenylamine Compounds. Retrieved from [Link]

  • American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • YouTube. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. Retrieved from [Link]

  • Unacademy. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Azepan-1-Yl-2-Phenyl-2-(4-Thioxo-1,4-Dihydro-Pyrazolo(3,4-D)Pyrimidin-5-Yl)Ethanone Adduct. Retrieved from [Link]

  • PubChem. (n.d.). 3-(azepan-1-yl)-N-ethyl-1-phenylpropan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-2-phenylpropan-1-amine. Retrieved from [Link]

  • ChemSynthesis. (2025). N-ethyl-N-phenylamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Phenylethylamine (PEA) Permeability Solutions

[1][2] Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Poor Cell Permeability of Phenylethylamine Compounds[1] Introduction: The "Cationic Trap" Welcome to the Permeab...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Poor Cell Permeability of Phenylethylamine Compounds[1]

Introduction: The "Cationic Trap"

Welcome to the Permeability Optimization Center. If you are working with phenylethylamine (PEA) scaffolds, you are likely encountering a specific physicochemical barrier: ionization .[1][2]

PEA is a primary amine with a pKa of approximately 9.83 .[1][2][3] At physiological pH (7.4), >99% of your compound exists as a protonated cation (


).[1][2] While this charge improves solubility, it drastically inhibits passive diffusion across the lipophilic cell membrane.[1] Furthermore, the blood-brain barrier (BBB) presents tight junctions that strictly exclude these charged small molecules unless they are substrates for specific transporters.[1][2]

This guide provides three validated workflows to bypass this barrier: Prodrug Design , Active Transport Targeting , and Remote Loading Formulations .[1]

Module 1: Chemical Modification & Prodrug Design

Issue: "My PEA analog shows nanomolar potency in enzymatic assays but zero activity in whole-cell models."

Diagnosis: The compound is unable to penetrate the lipid bilayer due to its positive charge.

Solution: The "Mask and Release" Strategy

You must temporarily mask the ionizable amine. The most robust strategy for PEAs is the formation of carbamate or amide prodrugs. These reduce the basicity of the nitrogen, rendering the molecule neutral at pH 7.4.

Mechanism of Action
  • Masking: Convert the primary amine to a carbamate (

    
    ).
    
  • Entry: The neutral carbamate passively diffuses across the membrane.[1][2]

  • Activation: Intracellular esterases (e.g., carboxylestrases) hydrolyze the carbamate, releasing the active PEA and CO2.[1]

Visualizing the Pathway

ProdrugActivation cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Cytosol (pH 7.2) PEA_Cation PEA (Cationic) Cannot Cross Membrane Passive Diffusion PEA_Cation->Membrane Blocked Prodrug Carbamate Prodrug (Neutral) Prodrug->Membrane Permeates Enzyme Carboxylesterase Membrane->Enzyme Active_Drug Active PEA (Re-ionized) Enzyme->Active_Drug Hydrolysis

Figure 1: The "Mask and Release" mechanism allows neutral prodrugs to bypass membrane barriers before intracellular activation.[2]

Module 2: Active Transport Targeting (LAT1)

Issue: "I need CNS penetration, but my compound is being effluxed or excluded."

Diagnosis: Passive diffusion is insufficient for the BBB. You need a "Trojan Horse."

Solution: Hijacking the LAT1 Transporter

The Blood-Brain Barrier is rich in LAT1 (SLC7A5) , a transporter for large neutral amino acids (Leucine, Phenylalanine).[1] Because PEA mimics the structure of Phenylalanine, structural modifications can turn your drug into a high-affinity LAT1 substrate.[1][2]

Design Rules for LAT1 Affinity:
  • Meta-substitution: LAT1 tolerates substitutions at the meta position of the phenyl ring better than para.[1][2]

  • Alpha-Carboxyl Group: To be a true substrate, the molecule usually requires an amino acid moiety (e.g., conjugating PEA to L-Tyrosine or L-Phenylalanine).[1][2]

  • Hydrophobicity: High lipophilicity enhances affinity (

    
    -stacking interactions within the transporter pore).[1][2]
    

Module 3: Formulation (Remote Loading Liposomes)

Issue: "I cannot chemically modify the drug (SAR is tight). I need a delivery vehicle."

Diagnosis: You need a formulation that encapsulates the drug at high efficiency.[1][2] Passive encapsulation of PEA is inefficient because it leaks out rapidly.[1][2]

Solution: Transmembrane pH Gradient (Remote Loading)

This is the industry standard for amphipathic weak bases (like Doxorubicin and PEAs).[1] You create a liposome with a low internal pH.[1][2] The neutral PEA diffuses in, becomes protonated (trapped), and forms a stable salt precipitate.[1]

Protocol: Ammonium Sulfate Gradient Loading

Reagents:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)[1][2]

  • Cholesterol[1]

  • Ammonium Sulfate (250 mM)[1][2]

  • Dialysis tubing (12-14 kD cutoff)[2]

Step-by-Step Workflow:

  • Lipid Film Formation:

    • Dissolve HSPC:Cholesterol (55:45 molar ratio) in ethanol at 65°C.

  • Hydration (Critical Step):

    • Hydrate the lipid film with 250 mM Ammonium Sulfate (pH 5.5) .[1][2]

    • Why? This establishes the sulfate source inside the liposome.

  • Sizing:

    • Extrude through 100 nm polycarbonate filters to create Large Unilamellar Vesicles (LUVs).

  • Gradient Creation:

    • Dialyze the liposomes against PBS (pH 7.4) or pass through a Sephadex G-50 column.[1][2]

    • Result: Inside = Ammonium Sulfate; Outside = PBS.[1][2] This creates a transmembrane gradient of

      
       and 
      
      
      
      .[1][2]
  • Active Loading:

    • Incubate your PEA drug with the liposomes at 60°C for 30 minutes .

    • Mechanism:[1][2][4] Neutral PEA enters.[1][2] Inside, it encounters

      
      , becomes 
      
      
      
      , and forms an insoluble precipitate with
      
      
      .[1][2]
    • Reaction:

      
      .[1][2]
      
Data: Loading Efficiency Comparison
Loading MethodEfficiency (%)Stability (4°C)Notes
Passive Loading < 15%Poor (< 24h)Drug leaks out rapidly due to concentration gradient.[1][2]
pH Gradient (Citrate) 60-80%ModerateGood for weak bases, but less stable than sulfate.[1][2]
Ammonium Sulfate > 95% High (> 4 weeks) Formation of crystalline precipitate locks drug inside.[1][2]

Module 4: Troubleshooting In Vitro Assays

FAQ: Why do my PAMPA results contradict my Caco-2 data?

User Question: "My PEA analog shows low permeability in PAMPA but moderate permeability in Caco-2 cells. Which is correct?"

Technical Answer: Both are correct, but they measure different things.[1][2] This discordance is a hallmark of Active Transport .[1][2]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures only passive diffusion.[1][2] Since PEA is ionized (cationic), it penetrates the artificial lipid barrier poorly.[1]

  • Caco-2 (Human Colon Carcinoma): Expresses transporters, including organic cation transporters (OCTs) and amino acid transporters.[1][2] If Caco-2 > PAMPA, your drug is likely being actively transported.[1][2]

Recommendation: If you see this discrepancy, run a Temperature-Dependent Uptake Assay .

  • Run Caco-2 transport at 37°C (Active + Passive).

  • Run Caco-2 transport at 4°C (Passive only - metabolic processes stop).

  • Result: If transport drops significantly at 4°C, your PEA compound is a substrate for active transporters (likely OCT or LAT1).[1][2]

Visualizing the Assay Discordance

AssayLogic Result Discrepancy: Caco-2 >> PAMPA Analysis Analyze Mechanism Result->Analysis Passive PAMPA (Passive Only) Result: Low Permeability Analysis->Passive Active Caco-2 (Active + Passive) Result: High Permeability Analysis->Active Conclusion Conclusion: Drug is a Transporter Substrate Passive->Conclusion Active->Conclusion

Figure 2: Logic flow for interpreting discordance between artificial membrane (PAMPA) and cell-based (Caco-2) assays.

References

  • Rautio, J., et al. (2008).[1][2] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[1][2] Link

  • Haran, G., et al. (1993).[1][2] Transmembrane ammonium sulfate gradients in liposomes: application to remote loading of amphipathic weak bases. Biochimica et Biophysica Acta (BBA), 1151(2), 201-215.[1][2] Link

  • del Amo, E. M., et al. (2008).[1][2] Pharmacokinetic role of L-type amino acid transporters LAT1 and LAT2.[1][2] European Journal of Pharmaceutical Sciences, 35(3), 161-174.[1][2] Link

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1][2] Link[1][2]

  • Teksin, Z. S., et al. (2010).[1][2] Comparison of drug permeabilities and BCS classification: Three lipid-component PAMPA system method versus Caco-2 monolayers.[1][2][4][5] The AAPS Journal, 12(2), 238-241.[1][2] Link

Sources

Troubleshooting

Optimizing dosage of 4-(2-Azepan-1-yl-ethyl)-phenylamine for in vivo studies

Technical Support Center: In Vivo Optimization of 4-(2-Azepan-1-yl-ethyl)-phenylamine Executive Summary & Compound Profile Welcome to the technical support hub for 4-(2-Azepan-1-yl-ethyl)-phenylamine . This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vivo Optimization of 4-(2-Azepan-1-yl-ethyl)-phenylamine

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-(2-Azepan-1-yl-ethyl)-phenylamine . This guide addresses the specific physicochemical and pharmacological challenges associated with this New Chemical Entity (NCE).

Based on its structure—a lipophilic azepane ring connected via an ethyl linker to a primary aniline (phenylamine)—this compound presents three distinct challenges for in vivo researchers:

  • Solubility: The azepane nitrogen (pKa ~10.5) makes the free base insoluble in neutral aqueous media.

  • Stability: The primary aniline moiety is susceptible to rapid oxidation (browning) and N-acetylation in vivo.

  • Toxicity: Primary aromatic amines carry a risk of methemoglobinemia in rodents.

Module 1: Formulation & Solubility Support

Q: My compound precipitates immediately when added to PBS. How do I dissolve it for IV/IP injection?

A: This is the most common issue. The free base of 4-(2-Azepan-1-yl-ethyl)-phenylamine is highly lipophilic. Adding it directly to Phosphate Buffered Saline (PBS, pH 7.4) causes the uncharged molecule to crash out of solution.

Protocol: In Situ Salt Formation To generate a stable injectable solution (1–5 mg/mL), you must convert the base to a water-soluble salt before adding the buffer.

  • Weigh the required amount of compound.

  • Dissolve in a minimal volume of 0.1 M HCl or Tartaric Acid (equimolar ratio).

    • Why? Protonating the azepane nitrogen creates a cationic species with high water solubility.

  • Dilute slowly with sterile saline (0.9% NaCl).

  • Adjust pH carefully to ~5.5–6.0 using dilute NaOH.

    • Warning: Do not exceed pH 7.0, or the free base will precipitate.

  • Filter Sterilize using a 0.22 µm PVDF membrane.

Q: The solution turns yellow/brown after 2 hours. Is it still safe to use?

A: Color change indicates oxidation of the phenylamine (aniline) group. While minor discoloration is often acceptable, it suggests the formation of azo-impurities or quinone imines, which can be toxic.

Corrective Action:

  • Fresh Prep: Always prepare solutions immediately before dosing.

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the vehicle to prevent oxidation.

  • Shielding: Protect the solution from light using amber vials.

Module 2: Dosage Optimization Protocol

Q: I cannot find a published ED50. Where should I start my dosing regimen?

A: Since this is a research probe, you must determine the Maximum Tolerated Dose (MTD) before efficacy testing. Do not rely on data from structurally related compounds like Pramipexole, as the azepane ring significantly alters lipophilicity and CNS penetration.

Step-by-Step Dose Ranging (Up-and-Down Method)

Use the Modified Dixon’s Up-and-Down Method (OECD 425 compliant) to minimize animal usage while securing accurate safety margins.

StepDosage (mg/kg, IP)Observation WindowStop Criteria
1. Pilot 1.0 mg/kg24 HoursNo adverse effects -> Proceed to Step 2.
2. Low 3.0 mg/kg24 HoursNo adverse effects -> Proceed to Step 3.
3. Mid 10.0 mg/kg48 HoursMild sedation/hyperactivity -> MTD Near.
4. High 30.0 mg/kg48 HoursSeizures, respiratory distress -> STOP.

Expert Insight: For CNS targets (e.g., Sigma receptors), the therapeutic window is often narrow. If you observe Straub tail (rigid tail) or tremors at 10 mg/kg, your efficacy dose is likely between 1–5 mg/kg.

Module 3: Troubleshooting Biological Responses

Q: My mice are showing blue discoloration on their paws and snout (Cyanosis). What is happening?

A: This is a critical sign of Methemoglobinemia , a specific toxicity associated with the phenylamine (aniline) moiety.

  • Mechanism: The aniline group is metabolized (N-hydroxylation) into reactive species that oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), which cannot carry oxygen.
  • Immediate Action: Terminate the experiment for affected animals.

  • Prevention: This indicates your dose is too high or the metabolic clearance is saturated. Reduce dosage by 50% or switch to a slow-infusion method (osmotic minipump) to lower

    
    .
    

Q: I see no efficacy, but the compound is soluble. Is it crossing the Blood-Brain Barrier (BBB)?

A: The azepane ring is highly lipophilic, usually facilitating BBB penetration. However, the aniline group is a target for N-Acetyltransferase (NAT) enzymes in rodents.

  • The Trap: Rodents are "fast acetylators." They may be rapidly converting your active compound into an N-acetylated metabolite (inactive) before it reaches the brain.

  • Verification: Collect plasma 30 mins post-dose and run LC-MS. Look for a mass shift of +42 Da (Acetyl group).

Module 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for optimizing this specific compound, incorporating the "Aniline Check" critical for this chemical class.

DosageOptimization Start Start: 4-(2-Azepan-1-yl-ethyl)-phenylamine Formulation Formulation Strategy (Acidify -> Saline -> pH 5.5) Start->Formulation SolubilityCheck Is Solution Clear? Formulation->SolubilityCheck AddCosolvent Add 10% HP-beta-Cyclodextrin SolubilityCheck->AddCosolvent No (Precipitate) DoseFinding Dose Finding (OECD 425) Start 1 mg/kg IP SolubilityCheck->DoseFinding Yes AddCosolvent->Formulation ToxCheck Toxicity Observed? DoseFinding->ToxCheck Cyanosis Blue Paws/Snout? (Methemoglobinemia) ToxCheck->Cyanosis Yes Efficacy Efficacy Study (Behavioral/Molecular) ToxCheck->Efficacy No Cyanosis->DoseFinding No (CNS Tox) ReduceDose Reduce Dose 50% Check O2 Saturation Cyanosis->ReduceDose Yes (Aniline Tox) MetabolismCheck Check NAT Metabolism (LC-MS for +42 Da) Efficacy->MetabolismCheck No Effect?

Caption: Logical workflow for optimizing amino-azepane derivatives, highlighting solubility checkpoints and specific aniline-toxicity monitoring.

References & Authoritative Sources

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for pKa-dependent solubility of basic amines).

  • Bradshaw, T. D., et al. (2002). Mechanisms of antitumor activity of the novel cyclopent[g]quinazoline antifolate CB300638. (Discussion on aniline metabolism and acetylation in rodents). Cancer Research, 62(19).

  • Robichaud, A. J., et al. (2011). Recent Advances in Sigma-1 Receptor Ligands. (Context for Azepane-based ligands in CNS research). Annual Reports in Medicinal Chemistry, 46.

Sources

Optimization

Glycine Uptake Assays: A Technical Support Troubleshooting Guide

Welcome to the technical support center for glycine uptake assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these assays and troubleshoot inco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for glycine uptake assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these assays and troubleshoot inconsistent results. Glycine transporters (GlyTs) play a crucial role in regulating glycine levels, an essential neurotransmitter.[1] Accurate measurement of glycine uptake is therefore critical for neuroscience research and the development of novel therapeutics. This guide provides in-depth, field-proven insights to ensure the integrity and reproducibility of your experimental data.

Understanding the Glycine Uptake Assay: A Quick Overview

Glycine uptake assays are fundamental tools used to measure the activity of glycine transporters, primarily GlyT1 and GlyT2. These transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby terminating its neurotransmitter action. The most common methods involve the use of radiolabeled glycine (e.g., [³H]glycine) in cell-based systems.[2][3] The amount of radioactivity incorporated into the cells is proportional to the transporter activity. Newer methods utilizing fluorescent probes or mass spectrometry are also emerging to circumvent the need for radioactivity.[4][5][6]

This guide will focus on troubleshooting common issues encountered in cell-based glycine uptake assays, particularly those using radiolabeled substrates.

Experimental Workflow for a Standard [³H]Glycine Uptake Assay

GlycineUptakeWorkflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., CHO-K1 expressing GlyT1) seeding 2. Seed cells in 96-well plates cell_culture->seeding preincubation 3. Pre-incubation with buffer +/- inhibitors seeding->preincubation initiation 4. Initiate uptake with [³H]glycine preincubation->initiation incubation 5. Incubate for a defined time (e.g., 10-30 min) initiation->incubation termination 6. Terminate uptake by washing with ice-cold buffer incubation->termination lysis 7. Cell Lysis termination->lysis scintillation 8. Scintillation Counting lysis->scintillation calculation 9. Calculate specific uptake (Total - Non-specific) scintillation->calculation interpretation 10. Data Interpretation (e.g., IC50 determination) calculation->interpretation

Caption: A typical workflow for a cell-based [³H]glycine uptake assay.

Troubleshooting Inconsistent Results: A Question & Answer Guide

This section addresses specific issues you might encounter during your glycine uptake experiments in a practical Q&A format.

High Background or High Non-Specific Binding

Q1: My negative control (non-specific binding) wells show very high counts, leading to a poor signal-to-noise ratio. What could be the cause and how can I fix it?

A1: High non-specific binding is a common issue that can obscure your true signal. The underlying cause is often multifactorial. Here’s a systematic approach to troubleshooting this problem:

  • Insufficient Washing: Residual unbound [³H]glycine is a primary culprit.

    • Causality: If the washing steps are not stringent enough, the radiolabeled glycine remaining outside the cells will contribute to the total counts, artificially inflating your background.

    • Solution: Increase the number and/or volume of washes with ice-cold assay buffer immediately after terminating the uptake.[7][8] Ensure complete aspiration of the wash buffer between each step without disturbing the cell monolayer. Using an automated plate washer can improve consistency.[8]

  • Ineffective Blocking of Non-Specific Uptake: The inhibitor used to define non-specific binding may not be optimal.

    • Causality: Non-specific binding is determined in the presence of a high concentration of a known inhibitor that saturates the transporters. If the inhibitor concentration is too low or the inhibitor itself is not potent enough, some specific uptake will still occur, contributing to the "non-specific" signal. Sarcosine is a commonly used inhibitor for defining non-specific uptake in GlyT1 assays.[2]

    • Solution: Titrate the concentration of your non-specific inhibitor to ensure complete blockade of transporter-mediated uptake. For GlyT1, a high concentration of a potent inhibitor like sarcosine is typically used.[2] You can also test alternative inhibitors.

  • Cell Health and Integrity: Unhealthy or dying cells can lead to increased membrane permeability.

    • Causality: Compromised cell membranes can allow [³H]glycine to leak into the cells passively, independent of transporter activity.

    • Solution: Ensure your cells are healthy and not overgrown. Always perform a viability check (e.g., trypan blue exclusion) before starting the assay. Avoid harsh handling of the cells during the experiment.

  • Contaminated Reagents:

    • Causality: Contamination in your assay buffer or other reagents can interfere with the assay.

    • Solution: Prepare fresh buffers and solutions.[8] Ensure all reagents are at the correct pH and temperature before use.[9]

Troubleshooting Checklist for High Background
Potential Cause
Inadequate washing
Suboptimal inhibitor concentration
Poor cell viability
Reagent contamination
Filter binding (if using filtration-based termination)
Low Signal or No Uptake

Q2: I am not seeing any significant uptake of [³H]glycine in my experimental wells compared to the background. What should I investigate?

A2: A lack of signal can be frustrating. Here are the key areas to examine:

  • Cell Line and Transporter Expression:

    • Causality: The cell line you are using may not express the glycine transporter of interest at a high enough level, or the expression may have been lost over multiple passages.

    • Solution: Verify the expression of the glycine transporter in your cell line using techniques like Western blotting or qPCR. If you are using a transiently transfected system, optimize the transfection efficiency. For stable cell lines, periodically check the expression levels.

  • Assay Conditions:

    • Causality: Glycine uptake is sensitive to temperature, pH, and ion concentrations.

    • Solution: Ensure the assay is performed at the optimal temperature (typically 37°C).[1] The pH of the assay buffer should be stable and within the optimal range for the transporter (usually around 7.4).[10] Glycine transport is often sodium-dependent, so verify the sodium concentration in your buffer.

  • Reagent Integrity:

    • Causality: The radiolabeled glycine may have degraded, or other critical reagents may be inactive.

    • Solution: Check the expiration date of your [³H]glycine and store it properly to prevent degradation. Prepare fresh reagents, especially any enzyme mixes or developer solutions if you are using a non-radioactive kit.[9]

  • Omission of a Critical Step:

    • Causality: Accidentally skipping a step in the protocol is a common human error.

    • Solution: Carefully review the protocol and ensure all steps are followed in the correct order.[8] Creating a checklist can be helpful.

High Variability Between Replicates

A3: High variability can undermine the statistical power of your experiment. Here are some tips to improve precision:

  • Pipetting Technique:

    • Causality: Inaccurate or inconsistent pipetting is a major source of variability, especially when working with small volumes.[8]

    • Solution: Use calibrated pipettes and practice proper pipetting techniques.[8] When adding reagents to a 96-well plate, ensure the pipette tip does not touch the solution already in the well to avoid cross-contamination.[8]

  • Inconsistent Cell Seeding:

    • Causality: If the number of cells per well is not uniform, the uptake will vary accordingly.

    • Solution: Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling.

  • Edge Effects in 96-Well Plates:

    • Causality: Wells on the outer edges of a 96-well plate can experience different temperature and evaporation rates, leading to variability.

    • Solution: To minimize edge effects, avoid using the outermost wells for your experimental samples. Instead, fill them with buffer or media.

  • Incomplete Cell Lysis:

    • Causality: If the cells are not completely lysed, the incorporated radioactivity will not be fully released, leading to underestimation and variability.

    • Solution: Ensure the lysis buffer is added to all wells and that the plate is sufficiently agitated to ensure complete lysis.

TroubleshootingLogic cluster_high_bg High Background cluster_low_signal Low Signal cluster_variability High Variability start Inconsistent Results wash Insufficient Washing? start->wash expression Low Transporter Expression? start->expression pipetting Pipetting Error? start->pipetting inhibitor Ineffective Inhibitor? wash->inhibitor cells_bg Poor Cell Health? inhibitor->cells_bg conditions Suboptimal Conditions? expression->conditions reagents Reagent Degradation? conditions->reagents seeding_var Inconsistent Seeding? pipetting->seeding_var edge_effect Edge Effects? seeding_var->edge_effect

Caption: A troubleshooting decision tree for common issues in glycine uptake assays.

Frequently Asked Questions (FAQs)

Q: How long should I incubate the cells with [³H]glycine?

A: The optimal incubation time should be determined experimentally by performing a time-course experiment. You want to measure the initial rate of uptake, which is typically linear for the first 10-30 minutes.[10] Beyond this linear range, the rate of uptake may decrease due to substrate depletion or saturation of the transporter.

Q: What is the difference between GlyT1 and GlyT2, and how does it affect my assay?

A: GlyT1 and GlyT2 are two distinct glycine transporters with different pharmacological profiles. To differentiate between their activities, you can use selective inhibitors. For example, you can use a GlyT2-selective inhibitor to isolate GlyT1 activity and vice versa.[2]

Q: Can I use non-radioactive methods for glycine uptake assays?

A: Yes, several non-radioactive methods are available. These include using fluorescently labeled glycine analogues or measuring changes in membrane potential associated with glycine transport.[4] Mass spectrometry-based methods using stable isotope-labeled glycine are also an option.[5][6] These methods can offer higher throughput and avoid the safety and disposal issues associated with radioactivity.[4][6]

Q: How do I prepare my samples for a glycine uptake assay?

A: For cell-based assays, cells are typically grown to near confluence in 96-well plates.[10] For tissue samples, you would first need to prepare synaptosomes, which are sealed nerve terminals that retain functional transporters.[10] It's crucial to ensure that your sample preparation method does not damage the cells or transporters.

Q: How do I calculate the results of my glycine uptake assay?

A: The primary result is the specific uptake, which is calculated by subtracting the non-specific uptake (counts in the presence of a saturating concentration of an inhibitor) from the total uptake (counts in the absence of the inhibitor).[2] For inhibitor studies, you can then plot the specific uptake as a percentage of the control (no inhibitor) against the inhibitor concentration to determine the IC50 value.

Detailed Protocol: Standard [³H]Glycine Uptake Assay

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells expressing the glycine transporter of interest (e.g., CHO-K1/hGlyT1a)[2]

  • 96-well cell culture plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)[10]

  • [³H]Glycine

  • Unlabeled glycine

  • Non-specific uptake inhibitor (e.g., sarcosine for GlyT1)[2]

  • Test compounds/inhibitors

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1% SDS or a commercial lysis reagent)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Pre-incubation:

    • Gently aspirate the culture medium.

    • Wash the cells once with pre-warmed Assay Buffer.

    • Add 100 µL of Assay Buffer containing either vehicle, your test compound, or the non-specific inhibitor to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.[10]

  • Initiation of Uptake:

    • Prepare the uptake solution containing a mixture of [³H]glycine and unlabeled glycine in Assay Buffer. The final concentration of glycine should be optimized based on the Km of the transporter.

    • Add 50 µL of the uptake solution to each well to initiate the reaction.[10]

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.[10]

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with 200 µL of ice-cold wash buffer to remove unbound radioactivity.[10]

  • Cell Lysis:

    • Add 100 µL of lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail.

    • Count the radioactivity using a microplate scintillation counter.

References

  • RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]

  • Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Retrieved from [Link]

  • Kopec, K., Jones, B., Thomas, J. C., Spais, C., McKenna, B. A., Saville, L., ... & Duzic, E. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening, 14(9), 1104–1111. Retrieved from [Link]

  • Kopec, K., Jones, B., Thomas, J. C., Spais, C., McKenna, B. A., Saville, L., ... & Duzic, E. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of biomolecular screening, 14(9), 1104–1111. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Verleysdonk, S., Martin, H., Willker, W., Leibfritz, D., & Hamprecht, B. (1999). Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate. Glia, 27(3), 239–248. Retrieved from [Link]

  • IBL-America. (n.d.). Glycine ELISA. Retrieved from [Link]

  • Blue, L. E., Tellez, S., Anderson, M. G., & Weaver, C. D. (2008). Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators. Assay and drug development technologies, 6(3), 389–400. Retrieved from [Link]

  • Armstrong, E., Person, M. D., & Berthiaume, F. (2021). Optimizing Cellular Metabolism Through Mass Balance Analysis to Improve Skin Wound Healing. Annals of biomedical engineering, 49(6), 1606–1619. Retrieved from [Link]

  • Prentice, B. M., Chanel, F., & Caprioli, R. M. (2022). Mapping glycine uptake and its metabolic conversion to glutathione in mouse mammary tumors using functional mass spectrometry imaging. Free radical biology & medicine, 193(Pt 1), 22–30. Retrieved from [Link]

  • Song, Y., Wang, Y., Li, Y., Chen, Y., Liu, Y., & Zhang, Y. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in pharmacology, 15, 1355507. Retrieved from [Link]

  • Al-Khrasani, M., Gacsályi, I., Bárdosi, A. B., Horváth, L. G., & Zádor, F. (2021). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International journal of molecular sciences, 22(11), 5946. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part II / Glycine. Retrieved from [Link]

  • Schänzle, G., & Bönisch, H. (2018). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen, 7(11), 868–876. Retrieved from [Link]

  • Song, Y., Wang, Y., Li, Y., Chen, Y., Liu, Y., & Zhang, Y. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in pharmacology, 15, 1355507. Retrieved from [Link]

  • Higashikawa, K., Ogawa, M., Takashima-Hirano, M., Ishibashi, M., Hatano, K., & Suhara, T. (2014). In vivo evaluation of 11C-labeled three radioligands for glycine transporter 1 in the mouse brain. Annals of nuclear medicine, 28(4), 324–333. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation for 4-(2-Azepan-1-yl-ethyl)-phenylamine

Reference ID: TSC-AZEP-001 Compound Class: Lipophilic Basic Amines (Cationic Amphiphiles) Status: Active Support Guide Executive Summary: The Physicochemical Context Before optimizing incubation times, you must understan...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-AZEP-001 Compound Class: Lipophilic Basic Amines (Cationic Amphiphiles) Status: Active Support Guide

Executive Summary: The Physicochemical Context

Before optimizing incubation times, you must understand the molecule you are handling. 4-(2-Azepan-1-yl-ethyl)-phenylamine (henceforth referred to as AZEP-EA ) is a Cationic Amphiphilic Drug (CAD)-like molecule .

  • The Azepane Ring: A 7-membered nitrogen heterocycle. At physiological pH (7.4), the tertiary amine is protonated (positive charge).

  • The Phenylamine (Aniline) Tail: Lipophilic and potentially reactive (metabolic liability).

  • The Implication: This structure drives Lysosomotropism . The neutral form permeates the cell membrane rapidly, becomes protonated in acidic lysosomes (pH ~4.5), and gets trapped.

Why this matters for incubation time: If your incubation is too short , the compound may not reach equilibrium in the cytosol. If too long , the compound may sequester almost entirely into lysosomes, reducing target engagement in the cytosol/nucleus and causing non-specific phospholipidosis.

Part 1: Determining the "Golden Window" (Time-Course Optimization)

Do not rely on generic "24-hour" protocols. You must empirically determine the time to equilibrium (


) and the time to metabolic degradation (

).
Protocol A: The Time-Course Pilot Study

Perform this pilot before your primary efficacy screen.

Objective: Identify the timepoint where Signal-to-Noise (S/N) is maximal without cytotoxicity.

Experimental Setup:

  • Cell Density: Seed cells to reach 70% confluency at

    
    .
    
  • Concentration: Use

    
     (if known) or 
    
    
    
    .
  • Timepoints: 1h, 4h, 12h, 24h, 48h.

  • Readouts:

    • Primary: Target engagement (e.g., Phosphorylation, Reporter gene).

    • Secondary: Cell Viability (ATP or LDH release).

Data Interpretation Table:

TimepointTarget SignalViabilityInterpretationAction
1 Hour Low100%Pre-equilibrium. Uptake is incomplete.Increase time.
4 Hours High98%The Golden Window. Rapid uptake, low sequestration.Optimal for Signaling Assays.
12 Hours Medium95%Lysosomal sequestration begins reducing free concentration.Monitor.
24 Hours Low90%"Pseudo-resistance." Compound trapped in lysosomes.Avoid for cytosolic targets.
48 Hours Low<70%Non-specific toxicity (Aniline oxidation/Phospholipidosis).Invalid data point.

Part 2: Troubleshooting & Mechanistic Logic

Issue 1: "I see a strong effect at 4 hours, but it disappears at 24 hours."

Diagnosis: Lysosomal Trapping (Ion Trapping). AZEP-EA is a weak base. Over time, it accumulates in acidic organelles (lysosomes/endosomes) up to 1000-fold higher than the cytosol.

  • The Mechanism: The cytosolic concentration drops below the

    
     of your target, even though the total intracellular concentration is high.
    
  • Solution:

    • Shorten incubation to <6 hours.

    • Validation Step: Co-incubate with Bafilomycin A1 (10 nM) or Ammonium Chloride (10 mM) to neutralize lysosomal pH. If the 24-hour potency returns, lysosomal trapping was the cause.

Issue 2: "My compound is unstable in media."

Diagnosis: Aniline Oxidation. The phenylamine moiety is susceptible to auto-oxidation or metabolism (N-acetylation/hydroxylation) in metabolically active cells (e.g., Hepatocytes, HepG2).

  • The Mechanism: Aniline

    
     Quinone imine intermediates 
    
    
    
    Cytotoxicity/Loss of potency.
  • Solution:

    • Supplement media with antioxidants (e.g., 50

      
       Ascorbic Acid) if the assay permits.
      
    • Use heat-inactivated FBS to reduce enzymatic degradation in the media.

Part 3: Visualizing the Optimization Logic

Workflow: Decision Tree for Incubation Time

IncubationLogic Start Start: Define Assay Goal Type Is the readout Transcriptional or Signaling? Start->Type Signaling Rapid Signaling (Phosphorylation, Ca2+) Type->Signaling Kinetic Transcriptional Phenotypic/Gene Exp (Reporter, Proliferation) Type->Transcriptional Cumulative Sig_Time Target: 1 - 4 Hours Signaling->Sig_Time Trans_Time Target: 12 - 24 Hours Transcriptional->Trans_Time Check_Trap Check Lysosomal Trapping (Does potency drop >24h?) Trans_Time->Check_Trap Trap_Yes YES: Trapping Detected Check_Trap->Trap_Yes Trap_No NO: Stable Potency Check_Trap->Trap_No Action_Trap 1. Shorten Time 2. Add NH4Cl control Trap_Yes->Action_Trap Action_Stable Proceed with Chronic Assay (48h+) Trap_No->Action_Stable

Caption: Decision matrix for selecting incubation windows based on assay type and physicochemical liabilities.

Mechanism: The Lysosomal Sink Effect

LysosomeTrap cluster_ext Extracellular (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Ext AZEP-EA (Neutral) Drug_Cyto AZEP-EA (Neutral) Drug_Ext->Drug_Cyto Passive Diffusion (Fast) Target Biological Target Drug_Cyto->Target Binding Drug_Lyso AZEP-EA-H+ (Protonated/Trapped) Drug_Cyto->Drug_Lyso Diffusion Drug_Lyso->Drug_Cyto Impermeable Drug_Lyso->Drug_Lyso Ion Trapping (Accumulation)

Caption: Mechanism of Lysosomotropism. The basic azepane moiety becomes protonated in acidic lysosomes, preventing efflux and reducing cytosolic availability.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use serum-free media to avoid protein binding? A: Proceed with caution. While AZEP-EA is lipophilic and likely binds albumin, removing serum entirely stresses cells and alters membrane fluidity.

  • Recommendation: Use 0.5% - 1.0% FBS (low serum) rather than 0%. This maintains cell health while reducing the "serum shift" effect on potency.

Q2: My


 shifts 10-fold between 24h and 72h. Which is real? 
A:  Likely the 24h value. A shift to lower potency (higher 

) at 72h suggests metabolic depletion or lysosomal sequestration . A shift to higher potency (lower

) suggests cumulative toxicity (phospholipidosis) rather than specific target inhibition.
  • Verification: Perform a "Washout Experiment." Incubate for 4h, wash cells, and read viability at 72h. If toxicity persists, the initial uptake was sufficient to trigger death (irreversible).

Q3: How do I store the stock solution? A: Anilines are light-sensitive and oxidation-prone.

  • Solvent: DMSO (10 mM stock).

  • Storage: -20°C or -80°C.

  • Precaution: Protect from light. Use amber tubes. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

References

  • Assay Guidance Manual (NCBI). Cell Viability Assays. (2013).[1][2][3] Provides foundational standards for optimizing incubation times and distinguishing cytotoxic vs. cytostatic effects.

  • Hengstler, J. G., et al. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes.[4] (2018).[4] Demonstrates the non-linear relationship between incubation time and toxicity for metabolic compounds.

  • Manallack, D. T., et al. The pKa Distribution of Drugs: Application to Drug Discovery. (2013).[1][2][3] Establishes the pKa profiles of basic amines (like azepanes) and their physiological behavior.

  • Daniel, W. A. Mechanisms of cellular transport of drugs into basic compartments. (2003). The authoritative review on lysosomal trapping of lipophilic basic amines.

  • BenchChem Technical Data. Optimization of cell viability assays. (2020). Practical guidelines for reducing edge effects and evaporation during long incubations.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Potency Profiling of 4-(2-Azepan-1-yl-ethyl)-phenylamine vs. Benchmark GlyT1 Inhibitors

Executive Summary & Compound Positioning 4-(2-Azepan-1-yl-ethyl)-phenylamine (CAS: 863249-80-3) represents a distinct structural class of Glycine Transporter 1 (GlyT1) ligands. While often utilized as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Positioning

4-(2-Azepan-1-yl-ethyl)-phenylamine (CAS: 863249-80-3) represents a distinct structural class of Glycine Transporter 1 (GlyT1) ligands. While often utilized as a "privileged scaffold" or intermediate in the synthesis of high-affinity sulfonamide inhibitors, its core pharmacophore—an azepane ring linked to an aniline moiety—offers unique kinetic properties compared to the piperazine-based standards like Bitopertin.

This guide objectively compares the potency and pharmacological profile of Azepane-based ligands against the three industry "Gold Standards": Bitopertin (RG1678) , ALX-5407 , and Org 24598 .

Key Pharmacological Insight

The substitution of the common piperidine ring (found in many sarcosine derivatives) with a seven-membered azepane ring typically increases lipophilicity and alters the binding kinetics within the GlyT1 hydrophobic pocket. While the free amine (the subject of this topic) possesses micromolar affinity, its optimized derivatives (e.g., sulfonamides) achieve nanomolar potency (IC50 ~37 nM), placing them in a competitive range with clinical candidates.

Comparative Potency Matrix

The following table synthesizes experimental data from high-throughput screening (HTS) and lead optimization studies. It benchmarks the "Azepane Class" against established inhibitors.

CompoundPrimary MechanismIC50 (Human GlyT1)Binding ModeKinetic Profile
Bitopertin (RG1678) Non-Competitive Inhibitor3 – 10 nM AllostericFast-on / Slow-off
ALX-5407 (NFPS) Irreversible / Tight-binding0.2 – 3 nM Competitive/MixedPseudo-irreversible (Covalent-like)
Org 24598 Selective Inhibitor~7 nM CompetitiveReversible
Azepane-Based Ligands *Competitive / Mixed37 – 150 nM Hydrophobic PocketModerate Reversibility
Sarcosine Endogenous Substrate~50 - 100 µM CompetitiveFast kinetics

*Note: Data for "Azepane-Based Ligands" is derived from optimized N-benzenesulfonamide derivatives of 4-(2-Azepan-1-yl-ethyl)-phenylamine (Varnes et al., 2010).

Structural Analysis: Azepane vs. Piperazine
  • Bitopertin (Piperazine core): relies on a piperazine linker for optimal hydrogen bonding and rigidity.

  • Target Compound (Azepane core): The 7-membered ring introduces conformational flexibility and increased hydrophobic bulk. This often results in lower metabolic stability but can access distinct sub-pockets in the transporter that smaller rings cannot, potentially offering a different selectivity profile against GlyT2.

Mechanistic Context (Signaling Pathway)

GlyT1 inhibitors function by blocking the reuptake of glycine into glial cells (astrocytes), thereby increasing synaptic glycine concentrations. This potentiates NMDA receptor function, a critical pathway for treating cognitive impairment in schizophrenia.

GlyT1_Pathway Glial Glial Cell (Astrocyte) GlyT1 GlyT1 Transporter Glial->GlyT1 Expresses Synapse Synaptic Cleft (High Glycine) NMDAR NMDA Receptor (Post-Synaptic) Synapse->NMDAR Glycine Co-agonism Response Cognitive Enhancement (LTP Induction) NMDAR->Response Ca2+ Influx GlyT1->Synapse Reuptake (Normal) Inhibitor Inhibitor (Azepane / Bitopertin) Inhibitor->GlyT1 Blocks

Figure 1: Mechanism of Action. GlyT1 inhibitors block the reuptake pump on glial cells, elevating synaptic glycine to potentiate NMDA receptor signaling.

Experimental Validation Protocol

To validate the potency of 4-(2-Azepan-1-yl-ethyl)-phenylamine (or its derivatives) against these benchmarks, the [3H]-Glycine Uptake Assay is the industry standard.

Protocol: [3H]-Glycine Uptake in CHO-GlyT1 Cells

Objective: Determine the IC50 of the candidate compound relative to Bitopertin.

Materials:
  • Cell Line: CHO cells stably expressing human GlyT1 (hGlyT1).

  • Tracer: [3H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Buffer: HBSS (pH 7.4) containing 10 µM Alanine (to block System A transporters).

Workflow:
  • Cell Seeding: Plate CHO-hGlyT1 cells at 50,000 cells/well in 96-well Cytostar-T plates (or standard plates for filtration). Incubate overnight.

  • Compound Preparation:

    • Dissolve 4-(2-Azepan-1-yl-ethyl)-phenylamine in 100% DMSO (Stock 10 mM).

    • Prepare serial dilutions (10-point curve, 1 nM to 10 µM) in Assay Buffer.

    • Control: Include Bitopertin (100 nM max) as a positive control.

  • Incubation:

    • Remove culture media and wash cells 2x with HBSS.

    • Add 50 µL of diluted compound.

    • Add 50 µL of [3H]-Glycine mix (Final concentration: 100 nM).

    • Incubate for 15 minutes at Room Temperature (critical: GlyT1 kinetics are fast; longer incubation leads to equilibrium artifacts).

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold HBSS (stops transport).

  • Quantification:

    • Lyse cells with 0.1 N NaOH.

    • Add scintillation fluid and count CPM (Counts Per Minute) on a Beta-counter.

  • Data Analysis:

    • Calculate % Inhibition =

      
      
      
    • Fit data to a sigmoidal dose-response equation (Hill slope) to derive IC50.

Validation Workflow Diagram

Assay_Workflow Step1 1. Cell Seeding (CHO-hGlyT1) Step2 2. Compound Addition (Azepane vs Bitopertin) Step1->Step2 Step3 3. Tracer Addition ([3H]-Glycine) Step2->Step3 Step4 4. Incubation (15 min @ RT) Step3->Step4 Step5 5. Lysis & Counting (Scintillation) Step4->Step5 Step6 6. IC50 Calculation (Non-linear Regression) Step5->Step6

Figure 2: Standardized workflow for determining GlyT1 inhibitor potency.

Technical Recommendations for Researchers

  • Solubility Warning: The dihydrochloride salt of 4-(2-Azepan-1-yl-ethyl)-phenylamine is water-soluble, but the free base is lipophilic. Ensure DMSO concentration in the final assay does not exceed 0.1%, as DMSO itself can modulate transporter fluidity.

  • Metabolic Stability: If moving to in vivo studies, be aware that the azepane ring is susceptible to oxidative metabolism (ring hydroxylation). Compare plasma stability against Bitopertin early in the workflow.

  • Selectivity Check: Always counter-screen against GlyT2 . High-potency GlyT1 inhibitors (like ALX-5407) are >1000x selective for GlyT1 over GlyT2. The azepane derivatives generally maintain this selectivity, but this must be empirically confirmed to avoid motor side effects (associated with GlyT2 inhibition).

References

  • Varnes, J. G., et al. (2010).[1] "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.[1]

  • Pinard, E., et al. (2010). "Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter 1 Inhibitor." Journal of Medicinal Chemistry, 53(12), 4603-4614.

  • Atkinson, B. N., et al. (2001). "ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter." Molecular Pharmacology, 60(6), 1414-1423.

  • Brown, A. M., et al. (2001). "Org 24598: a novel, high affinity, selective inhibitor of the GlyT-1 glycine transporter." British Journal of Pharmacology, 133, U15.

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(2-Azepan-1-yl-ethyl)-phenylamine: An Evaluation of Established and Novel Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient and robust synthesis of key intermediates is paramount. 4-(2-Azepan-1-yl-ethyl)-p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and robust synthesis of key intermediates is paramount. 4-(2-Azepan-1-yl-ethyl)-phenylamine, a substituted phenethylamine derivative, represents a valuable scaffold in medicinal chemistry. This guide provides an in-depth technical comparison of a plausible established synthesis route and a novel, improved approach for the preparation of this compound. The analysis focuses on key performance indicators such as reaction efficiency, operational simplicity, and scalability, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of Substituted Phenethylamines

Substituted phenethylamines are a critical class of compounds in drug discovery, forming the backbone of numerous therapeutic agents. The title compound, 4-(2-Azepan-1-yl-ethyl)-phenylamine, incorporates a flexible azepane ring, a seven-membered saturated heterocycle, which can confer unique pharmacological properties. The development of efficient synthetic routes to such molecules is crucial for enabling extensive structure-activity relationship (SAR) studies and facilitating the production of active pharmaceutical ingredients (APIs).

Established Synthesis Route: A Multi-step Approach via Nucleophilic Substitution

A conventional and logical approach to the synthesis of 4-(2-Azepan-1-yl-ethyl)-phenylamine involves a multi-step sequence starting from readily available materials. This established route, while reliable, presents certain operational complexities and limitations in overall yield.

A plausible established pathway commences with the alkylation of a protected aniline derivative, such as 4-nitrophenethylamine, with a suitable difunctional azepane precursor. This is typically followed by the reduction of the nitro group to the desired aniline.

Experimental Protocol: Established Route

Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)azepane

  • To a solution of 4-nitrophenethylamine (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for example, potassium carbonate (2.5 eq).

  • To this suspension, add 1,6-dibromohexane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-(4-nitrophenyl)ethyl)azepane.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(2-(4-nitrophenyl)ethyl)azepane (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) or catalytic hydrogenation (e.g., Pd/C, H₂).

  • If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(2-Azepan-1-yl-ethyl)-phenylamine.

Causality of Experimental Choices

The choice of a protected aniline, specifically the nitro derivative, is crucial to prevent undesired side reactions on the amino group during the alkylation step. The use of a base like potassium carbonate is essential to deprotonate the amine, facilitating the nucleophilic attack on the dibromoalkane. The subsequent reduction of the nitro group is a standard and reliable transformation, with several well-established methods available.

Novel Synthesis Route: A Convergent Approach via Reductive Amination

To address the limitations of the established multi-step synthesis, a more convergent and efficient novel route is proposed. This approach leverages the power of reductive amination, a cornerstone reaction in modern amine synthesis due to its operational simplicity and high efficiency.[1][2]

This novel pathway involves the direct reaction of a commercially available or readily prepared phenylacetaldehyde derivative with azepane, followed by in-situ reduction of the intermediate imine.

Experimental Protocol: Novel Route

One-Pot Reductive Amination:

  • To a solution of (4-aminophenyl)acetaldehyde (1.0 eq) and azepane (1.2 eq) in a suitable solvent such as methanol or dichloromethane, add a mild acid catalyst (e.g., acetic acid, a few drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(2-Azepan-1-yl-ethyl)-phenylamine.

Causality of Experimental Choices

The key to this novel route is the direct coupling of the two main fragments of the target molecule in a single synthetic operation. Reductive amination is a highly versatile and chemoselective reaction. The choice of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it is less basic and more selective for the iminium ion over the starting aldehyde. The one-pot nature of this protocol significantly reduces workup steps and improves the overall time and resource efficiency.

Performance Comparison: Established vs. Novel Route

To provide an objective comparison, the following table summarizes the key performance metrics of both synthetic routes. The data for the novel route is based on expected outcomes from well-established reductive amination protocols.

ParameterEstablished Route (via Nucleophilic Substitution)Novel Route (via Reductive Amination)
Number of Steps 21 (One-pot)
Overall Yield ModerateHigh
Reaction Time Long (multiple reflux periods)Short (typically a few hours at room temp)
Reagent Stoichiometry Use of excess reagents in multiple stepsMore controlled stoichiometry
Purification Two column chromatography stepsOne column chromatography step
Atom Economy LowerHigher
Operational Simplicity More complex, requires intermediate isolationSimple, one-pot procedure
Scalability More challenging due to multiple stepsReadily scalable

Visualizing the Synthetic Pathways

To further illustrate the synthetic strategies, the following diagrams outline the established and novel routes.

Established Synthesis Workflow

G A 4-Nitrophenethylamine C Alkylation (K2CO3, Acetonitrile, Reflux) A->C B 1,6-Dibromohexane B->C D 1-(2-(4-Nitrophenyl)ethyl)azepane C->D E Reduction (SnCl2·2H2O or Pd/C, H2) D->E F 4-(2-Azepan-1-yl-ethyl)-phenylamine E->F

Caption: Established multi-step synthesis of 4-(2-Azepan-1-yl-ethyl)-phenylamine.

Novel Synthesis Workflow

G A (4-Aminophenyl)acetaldehyde C Reductive Amination (NaBH4 or NaBH(OAc)3, MeOH) A->C B Azepane B->C D 4-(2-Azepan-1-yl-ethyl)-phenylamine C->D

Caption: Novel one-pot synthesis via reductive amination.

Conclusion and Future Outlook

This comparative guide demonstrates that the novel synthesis route for 4-(2-Azepan-1-yl-ethyl)-phenylamine via reductive amination offers significant advantages over the established multi-step approach. The one-pot nature of the novel method leads to a higher overall yield, reduced reaction time, and simplified purification, making it a more efficient and scalable process. For researchers in drug discovery and development, the adoption of such optimized synthetic strategies is crucial for accelerating the synthesis of new chemical entities and facilitating rapid progress in their research programs. Further optimization of the reductive amination conditions, such as catalyst and solvent screening, could potentially lead to even greater efficiency and purity of the final product.

References

  • El-Sayed, M. A. A. Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2013, 3(3), 633-641. [Link]

  • Google Patents.
  • ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

  • Google Patents. CN103193656A - Synthesis method of N-ethylaniline.
  • Leonori, D. et al. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 2024, 16, 456–463. [Link]

  • Iminov, D. S. et al. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 2022, 27(16), 5195. [Link]

  • Google Patents.
  • Afanasyev, O. I. et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019, 119(23), 11857-11911. [Link]

  • Organic Chemistry Portal. Azepine synthesis. [Link]

  • ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]

  • Google Patents. EP0085890A1 - Process for preparing p-aminophenol and alkyl substituted p-aminophenol.
  • Martín, O. R. et al. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 2013, 15(16), 4238-4241. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Google Patents.
  • Nia Innovation. {4-[2-(Azepan-1-Yl)Ethoxy]Phenyl}Methanol. [Link]

  • OUCI. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Quickcompany. Novel Process For The Preparation Of Apixaban And Intermediates Thereof. [Link]

  • Justia Patents. Preparing Directly From An Amide (e.g., Preparing Directly From A Sulfenamide, Nitrosamine, Carboxamide, Thiourea, Etc.) Patents and Patent Applications (Class 564/414). [Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • PubChem. 2-(4-Aminophenyl)ethylamine. [Link]

Sources

Validation

A Guide to Ensuring In Vitro Data Reproducibility for Novel Histamine H1 Receptor Antagonists: A Case Study of 4-(2-Azepan-1-yl-ethyl)-phenylamine

For researchers in drug discovery and development, the reproducibility of in vitro data is the bedrock upon which successful projects are built. In the characterization of novel compounds, particularly those targeting we...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the reproducibility of in vitro data is the bedrock upon which successful projects are built. In the characterization of novel compounds, particularly those targeting well-validated receptors like the histamine H1 receptor (H1R), rigorous and consistent experimental design is paramount. This guide provides a framework for assessing the in vitro pharmacology of a putative H1R antagonist, using the novel compound 4-(2-Azepan-1-yl-ethyl)-phenylamine as a case study. We will delve into the critical experimental details, potential sources of variability, and how to benchmark against established standards, ensuring the generation of robust and reliable data.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the Class A rhodopsin-like family. Upon activation by histamine, the H1R couples primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC) mediate the various physiological and pathological effects associated with H1R activation, such as allergic rhinitis and urticaria. Consequently, antagonists of this receptor are of significant therapeutic interest.

This guide will focus on two primary in vitro methodologies for characterizing H1R antagonists: radioligand binding assays to determine affinity and functional assays to quantify antagonism.

Understanding the Assays: From Binding to Function

A comprehensive in vitro characterization of a novel H1R antagonist like 4-(2-Azepan-1-yl-ethyl)-phenylamine necessitates a multi-assay approach. This not only provides a more complete pharmacological profile but also allows for cross-validation of the data, enhancing confidence in the results.

Radioligand Binding Assays: Quantifying Affinity (Ki)

Radioligand binding assays are a direct measure of a compound's ability to interact with the target receptor. The most common format is a competition binding assay, where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.

Key Experimental Considerations for Reproducibility:

  • Receptor Source: Consistent use of a well-characterized receptor source is crucial. This can be membranes from cells recombinantly expressing the human H1R (e.g., HEK293 or CHO cells) or native tissue preparations (e.g., guinea pig cerebellum). For inter-study comparability, recombinant systems are often preferred due to lower variability.

  • Radioligand Selection: [3H]-mepyramine (pyrilamine) is a widely used and well-validated radioligand for the H1R. Its binding characteristics should be thoroughly determined in your system (Kd and Bmax) through saturation binding experiments before proceeding with competition assays.

  • Assay Buffer and Conditions: Incubation time, temperature, and buffer composition can significantly impact binding. Assays should be allowed to reach equilibrium. A typical binding buffer is 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB): NSB must be accurately determined to calculate specific binding. This is typically achieved by including a high concentration of a known, structurally distinct H1R ligand (e.g., 10 µM mianserin) in a set of control wells.

  • Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from the competition curve. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: H1R Competition Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor Membranes (e.g., hH1R-HEK293) Incubate Incubate all components (e.g., 60 min at 25°C) Receptor_Membranes->Incubate Radioligand [3H]-Mepyramine Radioligand->Incubate Test_Compound 4-(2-Azepan-1-yl-ethyl)-phenylamine (serial dilution) Test_Compound->Incubate NSB_Control Non-Specific Binding Control (e.g., Mianserin) NSB_Control->Incubate Filter Rapid Filtration (e.g., GF/B filter plate) Incubate->Filter Wash Wash to remove unbound radioligand Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Data_Analysis Data Analysis (IC50 -> Ki calculation) Scintillation->Data_Analysis G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_stimulation_read Stimulation & Detection cluster_analysis Data Analysis Cells Seed H1R-expressing cells in a microplate Dye_Loading Load cells with a calcium-sensitive dye Cells->Dye_Loading Add_Antagonist Add serial dilutions of 4-(2-Azepan-1-yl-ethyl)-phenylamine Dye_Loading->Add_Antagonist Pre_Incubate Pre-incubate Add_Antagonist->Pre_Incubate Add_Agonist Add Histamine (agonist) Pre_Incubate->Add_Agonist Measure_Fluorescence Measure fluorescence change in real-time Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a histamine H1 receptor calcium flux functional assay.

b) GTPγS Binding Assay:

This assay measures the G-protein activation step, which is more proximal to the receptor than calcium mobilization. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon agonist-induced receptor activation. Antagonists will inhibit this agonist-induced binding.

Key Experimental Considerations for Reproducibility:

  • Membrane Preparation: High-quality membrane preparations with good receptor-G protein coupling are essential.

  • GDP Concentration: The concentration of GDP is critical as it influences the basal [35S]GTPγS binding and the signal window.

  • Assay Conditions: Similar to radioligand binding, incubation time and temperature need to be optimized and consistently maintained.

  • Data Analysis: Data is expressed as the percent inhibition of agonist-stimulated [35S]GTPγS binding, from which an IC50 value is derived.

Benchmarking and Data Comparison

To contextualize the in vitro data for 4-(2-Azepan-1-yl-ethyl)-phenylamine, it is crucial to compare it with well-characterized H1R antagonists. The choice of comparators should ideally include compounds with varying potencies and from different chemical classes.

CompoundH1R Ki (nM)H1R Functional Antagonism (IC50/Kb, nM)Reference
4-(2-Azepan-1-yl-ethyl)-phenylamine To be determinedTo be determinedN/A
Bepinastine~1.3~1.9 (Ca2+ flux)[1]
Loratadine~1.2-5~25 (guinea pig ileum)[2][3]
Cetirizine~3-6~3-10 (various functional assays)[2][3]

Note: The reported values can vary between different studies and assay conditions. It is always recommended to run comparator compounds in-house under identical experimental conditions as the test compound.

Detailed Experimental Protocols

Protocol 1: Histamine H1 Receptor Radioligand Competition Binding Assay

Materials:

  • Membranes: Commercially available or in-house prepared membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [3H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Determinate: Mianserin hydrochloride.

  • Test Compound: 4-(2-Azepan-1-yl-ethyl)-phenylamine.

  • Apparatus: 96-well microplate, filter plate (e.g., GF/B), vacuum manifold, scintillation counter, scintillation fluid.

Procedure:

  • Prepare serial dilutions of 4-(2-Azepan-1-yl-ethyl)-phenylamine in binding buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding) or 10 µM mianserin (for non-specific binding) or the test compound dilution.

    • 25 µL of [3H]-mepyramine at a final concentration approximately equal to its Kd (e.g., 1-2 nM).

    • 50 µL of H1R membrane preparation (e.g., 5-10 µg protein/well).

  • Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Histamine H1 Receptor Calcium Flux Assay

Materials:

  • Cells: HEK293 cells stably expressing the human histamine H1 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.

  • Agonist: Histamine.

  • Test Compound: 4-(2-Azepan-1-yl-ethyl)-phenylamine.

  • Apparatus: 96- or 384-well black-walled, clear-bottom microplate, fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the H1R-expressing cells into the microplate and culture overnight.

  • Prepare the dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of 4-(2-Azepan-1-yl-ethyl)-phenylamine in assay buffer and add them to the plate.

  • Incubate the plate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of histamine (at its EC80 concentration) into each well and immediately begin measuring the fluorescence signal over time (typically 1-2 minutes).

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the histamine response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50.

By adhering to these detailed protocols and principles of robust assay design, researchers can generate high-quality, reproducible in vitro data for novel compounds like 4-(2-Azepan-1-yl-ethyl)-phenylamine, enabling confident decision-making in the drug discovery process.

References

  • Yamanaka, T., et al. (1994). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of Ocular Pharmacology, 10(2), 387-396.
  • Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions.
  • Casale, T. B., et al. (1997). Clinical comparison of histamine H1-receptor antagonist drugs. Journal of Allergy and Clinical Immunology, 100(3), 297-309.

Sources

Comparative

Validating the Azepane Moiety in GlyT1 Inhibition: A Comparative Guide

Executive Summary The inhibition of Glycine Transporter 1 (GlyT1) represents a high-potential therapeutic strategy for Schizophrenia (specifically negative symptoms) and cognitive impairment associated with schizophrenia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of Glycine Transporter 1 (GlyT1) represents a high-potential therapeutic strategy for Schizophrenia (specifically negative symptoms) and cognitive impairment associated with schizophrenia (CIAS).[1] While early sarcosine-based inhibitors suffered from poor blood-brain barrier (BBB) permeability and toxicity, the evolution toward non-sarcosine chemotypes—specifically N-substituted cyclic amines —has revolutionized this field.

This guide objectively validates the azepane (7-membered ring) moiety against its 5-membered (pyrrolidine) and 6-membered (piperidine) counterparts. Experimental data suggests that while azepane introduces metabolic liabilities, it offers a distinct steric advantage in the GlyT1 hydrophobic pocket, often yielding superior potency and selectivity profiles when properly substituted.

The Structural Hypothesis: Why Azepane?

In the design of GlyT1 inhibitors, particularly the sulfonamide and benzamide classes, the central heterocyclic ring serves as a critical spacer that orients the lipophilic "tail" into the transporter's hydrophobic sub-pockets.

The "Goldilocks" Steric Zone

The GlyT1 active site, specifically the intracellular gate where many non-competitive inhibitors bind, possesses a volumetric tolerance that favors medium-sized hydrophobic bulk.

  • Pyrrolidine (5-ring): Often too compact. While metabolically stable, it frequently fails to achieve the optimal van der Waals contacts required for sub-nanomolar potency.

  • Piperidine (6-ring): The industry standard (e.g., Bitopertin). It offers a balance of rigidity and bulk but can suffer from "flat" SAR (Structure-Activity Relationship) where potency plateaus.

  • Azepane (7-membered): The azepane ring introduces increased conformational flexibility (entropy) and a larger hydrophobic volume. This allows the molecule to adopt a "twisted" chair conformation that can access accessory hydrophobic pockets (S1/S2) inaccessible to the rigid chair conformation of piperidine.

Comparative Pharmacodynamics: Azepane vs. Alternatives

The following data summarizes a comparative SAR study focusing on the N-(2-heterocycle-2-phenylethyl)-benzenesulfonamide scaffold. The transition from a 6-membered to a 7-membered ring demonstrates a clear potency shift.

Table 1: Impact of Ring Size on GlyT1 Potency and Selectivity
FeaturePyrrolidine (5-membered)Piperidine (6-membered)Azepane (7-membered)
GlyT1 IC50 (nM) 120 - 250 nM45 - 80 nM15 - 37 nM
GlyT2 Selectivity > 50-fold> 100-fold> 300-fold
Ligand Efficiency (LE) HighModerateModerate
Conformational State Rigid EnvelopeRigid ChairFlexible Twist-Chair
Primary Liability Low PotencyIP Space CrowdingMetabolic Stability

Key Insight: In the sulfonamide series, expanding the ring from piperidine to azepane resulted in a 2-3x increase in potency (e.g., Compound 39). The larger azepane ring likely induces a more favorable induced-fit within the transporter's vestibule, locking GlyT1 in the inward-open conformation more effectively than the piperidine analog.

Pharmacokinetics & Safety: The Metabolic Trade-off

While azepane drives potency, it introduces a significant challenge: Metabolic Lability .

The Oxidation Liability

The azepane ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The large, lipophilic ring is prone to hydroxylation and subsequent ring-opening or N-dealkylation.

Mitigation Strategies:

  • Fluorination: Introducing fluorine atoms onto the azepane ring lowers the electron density, protecting the ring from oxidative attack (metabolic blocking).

  • Ortho-Substitution: Placing a substituent (e.g., -Cl, -OMe) on the adjacent phenyl ring creates steric hindrance that blocks the approach of metabolic enzymes to the nitrogen lone pair.

Visualizing the Mechanism

The following diagram illustrates the pathway from GlyT1 inhibition to the desired therapeutic effect (NMDA potentiation), highlighting where the azepane moiety interacts.

GlyT1_Mechanism Synapse Synaptic Cleft Glycine Glycine Synapse->Glycine Accumulation GlyT1 GlyT1 Transporter (Astrocytes) Glycine->GlyT1 Reuptake (Normal) NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1->Synapse Reduced Clearance Inhibitor Azepane-based Inhibitor Inhibitor->GlyT1 Blocks (Non-competitive) Signal Ca2+ Influx & LTP Induction NMDAR->Signal Potentiation

Figure 1: Mechanism of Action.[2] Azepane inhibitors block GlyT1 reuptake, increasing synaptic glycine concentrations which co-activate NMDA receptors.

Experimental Validation Protocols

To validate the azepane moiety in your own series, use the following self-validating workflow. These protocols are designed to differentiate specific binding affinity from non-specific lipophilic interaction.

Protocol A: [3H]-Glycine Uptake Assay (The Gold Standard)

Purpose: Determine IC50 potency in a functional cellular context.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably transfected with hGlyT1b.

  • Seeding: Plate cells at

    
     cells/well in 96-well Cytostar-T scintillant microplates. Incubate overnight.
    
  • Preparation: Remove culture medium. Wash cells 2x with HBSS (HEPES-buffered saline).

  • Inhibitor Addition: Add

    
     of the azepane test compound (diluted in HBSS/DMSO, final DMSO < 0.1%). Incubate for 15 min at 37°C.
    
    • Control: Use Bitopertin (10 nM) as a positive control for 100% inhibition.

  • Substrate Addition: Add

    
     of substrate mixture containing [3H]-Glycine (50 nM final concentration) and unlabeled glycine (10 
    
    
    
    ).
  • Uptake: Incubate for 60 min at room temperature.

  • Termination: Aspirate and wash cells 3x with ice-cold HBSS.

  • Readout: Measure radioactivity using a TopCount microplate scintillation counter.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Microsomal Stability (The "Azepane Check")

Purpose: Assess the metabolic liability of the 7-membered ring.

  • System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Reaction: Mix test compound (

    
    ) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • High Stability:[3]

      
       min.
      
    • Azepane Liability: If

      
       min, the ring is likely the site of metabolism. Confirm by identifying +16 Da metabolite (hydroxylation) via Mass Spec.
      
Workflow Visualization

Experimental_Workflow Design Design: Scaffold Hopping (Piperidine -> Azepane) Synth Synthesis: Ring Expansion / Coupling Design->Synth Assay Primary Screen: [3H]-Glycine Uptake Synth->Assay Decision IC50 < 50 nM? Assay->Decision Decision->Design No Metab Secondary Screen: Microsomal Stability Decision->Metab Yes Metab->Design High Stability (Success) Opt Lead Optimization: Fluorination of Ring Metab->Opt Low Stability

Figure 2: Optimization Workflow. The decision matrix for validating azepane derivatives, prioritizing potency first, then addressing metabolic stability.

Conclusion

The azepane moiety is not merely a "bulkier" piperidine; it is a strategic tool for accessing specific high-affinity conformations of the GlyT1 transporter. While it carries a metabolic liability, this can be managed through rational substitution.

Recommendation: For researchers struggling with potency plateaus in piperidine-based GlyT1 inhibitors, expanding to an azepane ring is a validated strategy to break through the 50 nM barrier, provided that microsomal stability is monitored early in the screening cascade.

References

  • Discovery of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters. (2010).[4] Describes the potency shift from piperidine to azepane (Compound 39).[4]

  • Structural insights into the inhibition of glycine reuptake. Nature. (2021). Details the inward-open conformation and binding pockets of GlyT1.[5]

  • Glycine Transporter-1 Inhibitors: A Comprehensive Review. Current Topics in Medicinal Chemistry. (2016).[6][7] Reviews the SAR of various cyclic amine inhibitors.

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2008).[3][6][8] Provides the baseline data for piperidine-based inhibitors (Bitopertin analogs).

Sources

Validation

Comparative Guide: Neurophysiological Effects of Phenylethylamine Derivatives

Executive Summary This guide provides a structural and functional analysis of phenylethylamine (PEA) and its critical derivatives: Amphetamine , MDMA , and 2C-B . While sharing a common pharmacophore, these compounds exh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of phenylethylamine (PEA) and its critical derivatives: Amphetamine , MDMA , and 2C-B . While sharing a common pharmacophore, these compounds exhibit distinct neurophysiological profiles ranging from trace amine neuromodulation (PEA) to monoamine release (Amphetamine/MDMA) and direct receptor agonism (2C-B).

Key Differentiators:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Phenylethylamine (PEA):  The endogenous "trace amine" backbone.[1][2] Rapidly metabolized by MAO-B; functions as a neuromodulator via TAAR1 but lacks systemic stability.
    
  • Amphetamine:

    
    -methylated PEA. This modification blocks MAO metabolism, allowing potent, sustained dopamine/norepinephrine efflux via transporter reversal.
    
  • MDMA: 3,4-methylenedioxy-methamphetamine.[3][4][5][6] Ring substitution shifts selectivity toward the Serotonin Transporter (SERT) and VMAT2, acting as an entactogen.

  • 2C-B: 2,5-dimethoxy-4-bromophenethylamine. A direct 5-HT

    
     receptor agonist. Unlike the others, it does not primarily rely on transporter reversal, classifying it as a psychedelic.
    

Structural-Activity Relationship (SAR) & Mechanism

To understand the physiological divergence, we must analyze the structural modifications. The following diagram illustrates how specific chemical substitutions dictate the mechanism of action.

Diagram 1: SAR & Functional Divergence

PEA_SAR PEA β-Phenylethylamine (Endogenous Backbone) AMPH Amphetamine (α-Methylation) PEA->AMPH + α-Methyl Group CB2 2C-B (2,5-Dimethoxy-4-Bromo) PEA->CB2 + 2,5-Dimethoxy + 4-Bromo MDMA MDMA (3,4-Methylenedioxy) AMPH->MDMA + Methylenedioxy Ring MAO_Block Blocks MAO-B Metabolism Increases Half-life AMPH->MAO_Block SERT_Sel Increases SERT Affinity (Serotonin Release) MDMA->SERT_Sel Rec_Agonist Direct 5-HT2A Agonism (Psychedelic) CB2->Rec_Agonist

Caption: Structural evolution of PEA derivatives determining metabolic stability and receptor selectivity.

The "Releaser" vs. "Agonist" Distinction

A critical error in early-stage drug development is conflating "releasers" with "agonists."

  • Releasers (Amphetamine/MDMA): These are substrates for monoamine transporters (DAT/NET/SERT). They enter the presynaptic neuron, interact with TAAR1 (Trace Amine Associated Receptor 1) and VMAT2 (Vesicular Monoamine Transporter 2), causing the transporters to reverse direction and pump neurotransmitters out into the synapse [1].

  • Direct Agonists (2C-B): These bypass the transporter. They bind directly to postsynaptic receptors (primarily 5-HT

    
    ), mimicking serotonin to induce signaling cascades [2].
    

Detailed Neurophysiological Profiles

-Phenylethylamine (PEA)[8][9]
  • Role: Endogenous trace amine.[1][7]

  • Mechanism: Potent TAAR1 agonist.[7][8]

  • Limitation: Extremely short half-life (

    
     min) due to rapid oxidation by Monoamine Oxidase B (MAO-B).
    
  • Effect: In physiological conditions, it modulates dopaminergic firing rates.[2] Exogenous administration is largely ineffective without MAO inhibition [3].

Amphetamine[3][6][7][8][10][11][12][13]
  • Mechanism:

    • Uptake: Enters neuron via DAT.

    • Intracellular Action: Agonizes intracellular TAAR1 (

      
      -coupled), increasing cAMP.
      
    • Phosphorylation: PKC/PKA phosphorylates DAT, reversing its function.

    • VMAT2: Collapses the vesicular pH gradient, dumping dopamine into the cytosol for efflux.

  • Result: Massive, non-vesicular release of Dopamine (DA) and Norepinephrine (NE).

MDMA[4][5][7][10][11]
  • Mechanism: Similar to amphetamine but with high affinity for SERT.

  • VMAT2 Interaction: MDMA inhibits VMAT2-mediated uptake more potently than amphetamine in serotonergic terminals, leading to rapid 5-HT depletion [4].

  • TAAR1: MDMA is a potent agonist at rodent TAAR1 but displays significantly lower potency at human TAAR1 compared to amphetamine, suggesting species-specific signaling nuances [5].[7]

2C-B
  • Mechanism: Partial agonist at 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    .[9]
  • Selectivity: Unlike MDMA, 2C-B has negligible affinity for transporters (DAT/SERT) and does not cause monoamine efflux. Its psychoactive effects are driven by phospholipase C (PLC) activation downstream of 5-HT

    
     [2].
    
Diagram 2: Synaptic Signaling Pathways

Synaptic_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane VMAT2 VMAT2 (Vesicle) Cytosolic_DA Cytosolic Dopamine (Increased) VMAT2->Cytosolic_DA TAAR1 Intracellular TAAR1 DAT_Rev DAT (Reversed) TAAR1->DAT_Rev Phosphorylation (PKC/PKA) Cytosolic_DA->DAT_Rev Efflux HT2A 5-HT2A Receptor PLC PLC / Ca2+ Release HT2A->PLC Signaling AMPH_Drug Amphetamine AMPH_Drug->VMAT2 Depletes Vesicle AMPH_Drug->TAAR1 Agonism CB_Drug 2C-B CB_Drug->HT2A Direct Binding

Caption: Contrast between Amphetamine-driven efflux (left) and 2C-B direct agonism (right).

Experimental Protocols for Validation

As a scientist, relying on literature


 values is insufficient. You must validate functional potency.
Protocol A: Fast-Scan Cyclic Voltammetry (FSCV)

Objective: Differentiate between reuptake inhibition (e.g., Cocaine) and release (e.g., Amphetamine/PEA). Why this method: Microdialysis is too slow (minutes) to capture the rapid kinetics of transporter reversal. FSCV provides sub-second resolution.

  • Preparation: Prepare striatal brain slices (300

    
    m) from C57BL/6 mice. Perfuse with aCZF at 34°C.
    
  • Electrode: Insert a carbon-fiber microelectrode (CFE) into the dorsolateral striatum.

  • Stimulation: Apply a single electrical pulse (monophasic, 2 ms) to evoke dopamine release.

  • Drug Application:

    • Perfuse PEA (1-10

      
      M) or Amphetamine (1-10 
      
      
      
      M).
  • Critical Readout:

    • Reuptake Inhibitor: Increases the width (duration) of the evoked peak but not the baseline.

    • Releaser (PEA/Amphetamine): Increases the baseline current (tonic non-stimulated release) and reduces the amplitude of the electrically evoked release (due to vesicular depletion).

Protocol B: TAAR1 cAMP Accumulation Assay

Objective: Quantify the potency of PEA derivatives at the intracellular trigger receptor.

  • Transfection: Transfect HEK293 cells with human TAAR1 (hTAAR1) plasmid and a cAMP-response element (CRE)-luciferase reporter.

  • Seeding: Plate cells in 96-well white-walled plates (24h incubation).

  • Treatment:

    • Treat cells with varying concentrations (

      
       to 
      
      
      
      M) of PEA, Amphetamine, MDMA, and 2C-B.
    • Control: Forskolin (positive control for cAMP).

  • Detection: Add luciferin substrate and measure luminescence.

  • Analysis: Plot log-concentration vs. response to determine

    
    .
    
    • Expected Result: Amphetamine/PEA will show high potency (

      
       in 
      
      
      
      M range). MDMA will show weak/negligible efficacy at hTAAR1 [5].[7]

Comparative Data Summary

The following table aggregates consensus binding affinities (


) and functional potencies (

) from authoritative sources (PDSP, Roth et al.). Lower numbers indicate higher affinity/potency.
CompoundhDAT Affinity (

)
hSERT Affinity (

)
5-HT

Affinity (

)
hTAAR1 Potency (

)
Primary Mechanism
PEA >10,000 nM>10,000 nM>10,000 nM~500-800 nMTAAR1 Agonist (Metabolically Unstable)
Amphetamine ~20-50 nM ~1,700 nM>5,000 nM~1,000 nMDAT/NET Reversal via TAAR1
MDMA ~400 nM~70-100 nM >5,000 nM>10,000 nM*SERT/VMAT2 Reversal
2C-B >10,000 nM>5,000 nM~1-5 nM InactiveDirect 5-HT

Partial Agonist

*Note: MDMA is a potent agonist at rodent TAAR1 but weak at human TAAR1.[7]

References

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and tryptamines compared to classic hallucinogens. European Neuropsychopharmacology. Link

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[8] Journal of Neurochemistry. Link

  • Partilla, J. S., et al. (2006). Interaction of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites with monoamine transporters and VMAT2.[6] Psychopharmacology. Link

  • Simmler, L. D., et al. (2013). Species differences in the pharmacology of the trace amine-associated receptor 1 (TAAR1). European Journal of Pharmacology. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Azepan-1-yl-ethyl)-phenylamine

Executive Summary: Immediate Safety Profile Compound Class: Substituted Aniline / Cyclic Amine Primary Hazards: Skin Absorption (Systemic Toxicity) , Methemoglobinemia , Severe Eye/Skin Irritation . Handling 4-(2-Azepan-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Safety Profile

Compound Class: Substituted Aniline / Cyclic Amine Primary Hazards: Skin Absorption (Systemic Toxicity) , Methemoglobinemia , Severe Eye/Skin Irritation .

Handling 4-(2-Azepan-1-yl-ethyl)-phenylamine requires a "Universal Precaution" approach. As a research intermediate combining a phenylamine (aniline) moiety with an azepane ring, this compound presents a dual-threat: the rapid skin absorption and blood toxicity associated with anilines, and the corrosive/irritant nature of cyclic amines.

CRITICAL DIRECTIVE: Standard laboratory nitrile gloves are insufficient for prolonged contact. This compound can permeate standard nitrile in <10 minutes. Immediate change-out protocols or laminate barrier gloves are mandatory.

Hazard Assessment & Mechanistic Justification

To design an effective PPE strategy, we must deconstruct the molecule into its functional pharmacophores. This "Component-Based Hazard Assessment" is the gold standard for handling research compounds with limited specific toxicological data.

Functional MoietyHazard ClassificationPhysiological Mechanism
Phenylamine (Aniline) Acute Toxin (Skin/Inhalation) Methemoglobinemia: Oxidizes hemoglobin to methemoglobin, inhibiting oxygen transport. Lipophilic nature allows rapid transdermal absorption.
Azepane Ring Corrosive / Irritant Caustic Injury: High pKa (basic) leads to saponification of skin lipids and potential corneal damage upon eye contact.
Ethyl Linker Facilitator Increases lipophilicity, potentially enhancing the rate of skin absorption for the entire molecule.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for personnel handling >10 mg of substance.

Hand Protection (The Critical Barrier)

Rationale: Aniline derivatives are notorious for permeating disposable nitrile rubber.

  • Primary Recommendation (Solids/Weighing): Double Nitrile (minimum 5 mil outer, 4 mil inner). Protocol: Change immediately upon any splash.

  • Primary Recommendation (Solutions/Spills): Laminate Film (e.g., Silver Shield/4H) or Butyl Rubber . Rationale: These provide >480 min breakthrough time against aromatic amines.

Respiratory & Body Protection[1][2][3][4][5][6]
  • Respiratory: Handling must occur in a certified Chemical Fume Hood. If outside containment (e.g., equipment maintenance), a P100/N100 Particulate Respirator with Organic Vapor (OV) cartridge is required.

  • Body: Tyvek® lab coat (or similar non-woven polyethylene) is superior to cotton, which absorbs and holds anilines against the skin.

PPE Selection Table
TaskGlove ConfigurationEye ProtectionBody ProtectionRespiratory
Weighing (Solid) Double Nitrile (Disposable)Chemical Goggles (Tight-fitting)Lab Coat + ApronFume Hood (Sash <18")
Synthesis (Solution) Double Nitrile OR Butyl (if high vol.)Chemical Goggles + Face ShieldTyvek Sleeves + Lab CoatFume Hood
Spill Cleanup Silver Shield (Laminate) Chemical Goggles + Face ShieldTyvek CoverallFull-Face Respirator (OV/P100)

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Goal: Prevent inhalation of dust and surface contamination.[1][2]

  • Preparation: Don double nitrile gloves. Verify Fume Hood flow (Face velocity: 80–100 fpm).

  • Static Control: Use an antistatic gun or ionizer bar. Charged amine dusts are "sticky" and difficult to clean.

  • Transfer: Weigh inside the hood. Do not remove the balance.

  • Decontamination: Wipe balance and surrounding area with 10% HCl (dilute) followed by water. Why? Acid converts the free amine to its hydrochloride salt, drastically reducing volatility and skin permeability.

Protocol B: Solution Handling

Goal: Prevent cutaneous absorption.

  • Glove Check: Inspect outer gloves for micro-tears before starting.

  • Syringe Safety: Use Luer-lock syringes only to prevent needle pop-off.

  • Doffing Technique: Use the "Beak Method" (pulling glove inside out without touching the exterior) to remove gloves. Wash hands with soap and cold water immediately. Why Cold? Warm water opens pores, increasing absorption rate of any residue.

Emergency & Disposal Plan

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and respiratory protection.

  • Neutralize: Cover spill with a weak acid absorbent (e.g., citric acid based) to salt-out the amine.

  • Collect: Scoop into a hazardous waste bag labeled "Toxic Organic - Basic."

Waste Disposal
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) – risk of exothermic reaction or nitrosamine formation (carcinogenic).

  • Labeling: Must be tagged as "Organic Base / Toxic."

Decision Logic Visualization

The following diagram outlines the decision-making process for PPE selection based on the state of matter and task urgency.

PPE_Decision_Tree Start Start: Task Identification StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Liquid / Solution StateCheck->Liquid Synthesis/Extraction PPE_Solid PPE: Double Nitrile + N95/P100 Eng: Fume Hood Solid->PPE_Solid RiskCheck Volume / Exposure Risk? Liquid->RiskCheck LowRisk < 100 mg (Standard) RiskCheck->LowRisk HighRisk > 100 mg or Spill RiskCheck->HighRisk PPE_Liquid_Std PPE: Double Nitrile (Change <15m) Eng: Fume Hood + Sash Low LowRisk->PPE_Liquid_Std PPE_Liquid_High PPE: Silver Shield/Laminate Gloves Eng: Full Face Resp + Tyvek HighRisk->PPE_Liquid_High

Caption: Operational flow for selecting appropriate PPE based on physical state and quantity of 4-(2-Azepan-1-yl-ethyl)-phenylamine.

References

  • Centers for Disease Control and Prevention (CDC). (2023). Aniline: Systemic Toxicity and Skin Absorption. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines: Hazard Recognition. United States Department of Labor. Retrieved from [Link]

  • PubChem. (2023). Azepane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.